Uncharted Territory: The Elusive Biosynthesis of 3,11-Dihydroxytetradecanoyl-CoA
A comprehensive search of available scientific literature and biochemical databases reveals a notable absence of a defined biosynthetic pathway for 3,11-Dihydroxytetradecanoyl-CoA. This finding suggests that the molecule...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of available scientific literature and biochemical databases reveals a notable absence of a defined biosynthetic pathway for 3,11-Dihydroxytetradecanoyl-CoA. This finding suggests that the molecule is likely not a product of a primary, well-characterized metabolic route. Consequently, a detailed technical guide on its core biosynthesis, including quantitative data and established experimental protocols, cannot be constructed at this time. The scientific community has yet to elucidate the specific enzymatic steps and regulatory networks that would lead to the formation of this particular dihydroxylated fatty acyl-CoA.
While the direct pathway remains elusive, we can theorize potential enzymatic reactions that could lead to the formation of a dihydroxylated fatty acyl-CoA based on established principles of fatty acid metabolism. Such a molecule could potentially arise as a variant or intermediate in known pathways, such as fatty acid oxidation or polyketide synthesis, through the action of specific hydroxylases.
Hypothetical Formation Mechanisms
The introduction of hydroxyl groups onto a fatty acyl-CoA chain is typically catalyzed by hydroxylase enzymes, often belonging to the cytochrome P450 superfamily or other mono- or dioxygenases. The formation of 3,11-Dihydroxytetradecanoyl-CoA would necessitate at least two distinct hydroxylation events on a tetradecanoyl-CoA backbone.
One plausible, though unconfirmed, route could involve:
Initial Hydroxylation: A specific hydroxylase acts on tetradecanoyl-CoA to introduce a hydroxyl group at either the C3 or C11 position.
Secondary Hydroxylation: A second hydroxylase, recognizing the mono-hydroxylated intermediate, catalyzes the addition of the second hydroxyl group at the remaining position.
Alternatively, a single, highly specialized enzyme with dual-regioselectivity could potentially catalyze both hydroxylation steps.
The cellular context and the specific enzymes involved would be critical in determining the stereochemistry and efficiency of such reactions. However, without direct experimental evidence, this remains speculative.
General Experimental Approaches for Pathway Elucidation
Should researchers endeavor to identify and characterize the biosynthesis of 3,11-Dihydroxytetradecanoyl-CoA, a multi-faceted experimental approach would be required. The following outlines a general workflow for such an investigation.
Experimental Workflow for Pathway Discovery
Caption: A generalized workflow for the discovery and characterization of a novel biosynthetic pathway.
Conclusion
The biosynthesis of 3,11-Dihydroxytetradecanoyl-CoA remains an open area for scientific inquiry. The absence of a described pathway in current literature underscores the vastness of metabolic diversity and the potential for new discoveries in the field of lipid biochemistry. For researchers and drug development professionals, this represents both a challenge and an opportunity. The elucidation of this pathway could reveal novel enzymatic functions and metabolic intermediates with potential biological significance and therapeutic applications. Until dedicated research is undertaken, any discussion of its synthesis remains in the realm of hypothesis based on our broader understanding of fatty acid metabolism.
Exploratory
An In-depth Technical Guide to the Discovery and Characterization of 3,11-Dihydroxytetradecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals. Disclaimer: 3,11-Dihydroxytetradecanoyl-CoA is a novel or exceptionally rare lipid metabolite. As such, publicly available data is scarce. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3,11-Dihydroxytetradecanoyl-CoA is a novel or exceptionally rare lipid metabolite. As such, publicly available data is scarce. This guide has been constructed based on established methodologies for the discovery and characterization of analogous long-chain fatty acyl-CoA molecules. The quantitative data and specific experimental outcomes presented herein are illustrative and intended to serve as a framework for the investigation of this and similar molecules.
Executive Summary
Long-chain fatty acyl-coenzyme A (LCFA-CoA) molecules are central intermediates in lipid metabolism and cellular signaling. A subclass of these, dihydroxy fatty acids, are emerging as important signaling molecules in various physiological and pathophysiological processes. This document outlines a comprehensive, albeit hypothetical, framework for the discovery and characterization of a novel dihydroxy acyl-CoA, 3,11-Dihydroxytetradecanoyl-CoA. We present a systematic approach encompassing initial discovery via lipidomic screening, structural elucidation using advanced analytical techniques, protocols for chemical synthesis and biological extraction, and preliminary functional assessment. This guide is intended to provide researchers and drug development professionals with a robust methodological template for investigating novel lipid mediators.
Discovery and Initial Identification
The initial discovery of 3,11-Dihydroxytetradecanoyl-CoA is postulated to have arisen from untargeted lipidomic analysis of stressed cellular models.
Cellular Model and Extraction
Human hepatocytes were subjected to oxidative stress, and lipids were extracted for analysis.
Experimental Protocol: Lipid Extraction from Cultured Hepatocytes
Cell Lysis: Culture medium was aspirated, and cells were washed twice with ice-cold phosphate-buffered saline (PBS). 500 µL of ice-cold methanol:chloroform (B151607) (1:1) containing 10 µM butylated hydroxytoluene (BHT) was added to the plate to halt enzymatic activity and lyse the cells.[1]
Homogenization: Cells were scraped and transferred to a glass vial. The mixture was homogenized for 2 minutes using a handheld homogenizer.[1]
Phase Separation: 300 µL of chloroform and 400 µL of water were added, and the mixture was vortexed for 1 minute. Phase separation was achieved by centrifugation at 10,000 x g for 10 minutes.
Sample Collection: The lower organic phase containing the lipids was carefully transferred to a new vial. The solvent was evaporated under a stream of nitrogen, and the lipid residue was reconstituted in a suitable solvent for analysis.
Mass Spectrometry-Based Screening
Untargeted analysis was performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: LC-MS/MS for Acyl-CoA Analysis
Chromatography: A C18 reversed-phase column (2.1 x 100 mm, 1.7 µm) was used with a binary solvent gradient.[2]
Mass Spectrometry: A high-resolution Orbitrap mass spectrometer was operated in positive ion mode.[2]
A full scan (MS1) was performed from m/z 600 to 1500.
Data-dependent MS/MS (MS2) was triggered for ions of interest. Acyl-CoAs are known to produce a characteristic neutral loss of the adenosine (B11128)diphosphate (B83284) moiety (507 Da).[2][3]
A novel ion corresponding to the predicted mass of dihydroxytetradecanoyl-CoA was detected and selected for fragmentation, leading to the hypothesis of a new metabolite.
Structural Elucidation
Following its initial detection, a multi-faceted approach is required to confirm the precise structure of 3,11-Dihydroxytetradecanoyl-CoA.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass, allowing for the determination of the elemental composition.
Parameter
Hypothetical Value
Observed m/z
1010.3952 [M+H]⁺
Predicted Formula
C₃₅H₆₄N₇O₁₉P₃S
Mass Error
< 2 ppm
Key MS/MS Fragments
m/z 428.036 (Acyl-pantetheine fragment), Neutral Loss of 507 Da
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 3,11-Dihydroxytetradecanoyl-CoA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for determining the exact position of the hydroxyl groups. Due to the complexity of the CoA moiety, analysis is typically performed on the corresponding fatty acid methyl ester.
Experimental Protocol: Preparation and NMR Analysis of the Fatty Acid Methyl Ester
Hydrolysis & Methylation: The purified acyl-CoA is hydrolyzed under basic conditions, and the resulting free fatty acid is esterified using diazomethane (B1218177) or methanolic HCl.
NMR Acquisition: ¹H and ¹³C NMR spectra, along with 2D experiments like COSY and HMBC, are acquired.[4][5]
Nucleus
Key Chemical Shifts (ppm) - Hypothetical
Assignment
¹H
~3.6
-CH(OH)- at C3 and C11
~2.3
-CH₂- adjacent to carbonyl
~0.88
Terminal -CH₃
¹³C
~174
Carbonyl Carbon (C1)
~70
Hydroxylated Carbons (C3, C11)
~14
Terminal Methyl Carbon
Table 2: Postulated Key NMR Chemical Shifts for 3,11-Dihydroxytetradecanoic Acid Methyl Ester.
Quantification and Biological Presence
Once structurally confirmed, methods for quantification in biological samples are developed.
Sample Preparation: Biological samples are spiked with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₄-3,11-Dihydroxytetradecanoyl-CoA). Lipids are extracted as described in section 2.1.
LC-MS/MS Analysis: A triple quadrupole mass spectrometer is used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[6]
Q1: Selects the precursor ion mass (e.g., m/z 1010.4).
Q2: Fragments the precursor ion.
Q3: Selects a specific fragment ion (e.g., m/z 428.0).
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the absolute concentration against a standard curve.
Tissue/Cell Type
Hypothetical Concentration (pmol/mg protein)
Control Hepatocytes
Not Detected
Stressed Hepatocytes
2.5 ± 0.4
Control Macrophages
Not Detected
LPS-stimulated Macrophages
4.1 ± 0.7
Table 3: Hypothetical Quantities of 3,11-Dihydroxytetradecanoyl-CoA in Different Cellular Models.
Potential Biological Function and Signaling
Dihydroxy fatty acids can act as signaling molecules, often through receptor-mediated pathways.
Hypothetical Signaling Pathway
Based on the roles of other hydroxy fatty acids, 3,11-Dihydroxytetradecanoyl-CoA (or its corresponding free fatty acid) could be a ligand for a G-protein coupled receptor (GPCR), potentially modulating inflammatory or metabolic pathways.[7][8][9][10]
A Technical Guide to the Structural Elucidation of 3,11-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the structural elucidation of 3,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the structural elucidation of 3,11-Dihydroxytetradecanoyl-CoA. As a long-chain hydroxyacyl-CoA, this molecule is presumed to be an intermediate in fatty acid metabolism, making its structural verification crucial for understanding its biological role and for potential applications in drug development. Due to the limited availability of specific published data on 3,11-Dihydroxytetradecanoyl-CoA, this document presents a robust, generalized framework based on established analytical protocols for analogous long-chain acyl-CoA derivatives. The guide details experimental procedures for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presents expected data in structured tables, and provides a visualization of the relevant metabolic pathway.
Introduction
Long-chain hydroxyacyl-CoAs are critical intermediates in the mitochondrial beta-oxidation of fatty acids. The precise positioning of hydroxyl groups along the acyl chain is fundamental to their metabolic fate and biological activity. 3,11-Dihydroxytetradecanoyl-CoA, a C14 acyl-CoA with two hydroxyl moieties, represents a molecule of interest for studying variations in fatty acid metabolism and its potential implications in metabolic disorders. Accurate structural elucidation is the cornerstone of these investigations, ensuring unambiguous identification and characterization. This guide outlines a systematic approach to achieve this, employing state-of-the-art analytical techniques.
Proposed Workflow for Structural Elucidation
The structural confirmation of 3,11-Dihydroxytetradecanoyl-CoA would logically proceed through a combination of high-resolution mass spectrometry to determine the elemental composition and fragmentation patterns, and nuclear magnetic resonance spectroscopy to establish the precise connectivity and stereochemistry of the molecule.
Figure 1. Proposed workflow for the structural elucidation of 3,11-Dihydroxytetradecanoyl-CoA.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments required for the structural elucidation of 3,11-Dihydroxytetradecanoyl-CoA.
Sample Preparation and Purification
Synthesis/Isolation: 3,11-Dihydroxytetradecanoyl-CoA would first be either chemically synthesized or isolated from a biological matrix.
Purification: The crude product would be purified using reverse-phase high-performance liquid chromatography (HPLC).
Full Scan MS: Scan from m/z 200 to 1200 to identify the precursor ion.
Tandem MS (MS/MS): Perform product ion scans on the identified precursor ion. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[1]
Collision Energy: Optimize collision energy to obtain informative fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the precise arrangement of atoms.
Sample Preparation: Dissolve the purified and lyophilized sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
¹H NMR:
Spectrometer: 600 MHz or higher field NMR spectrometer.
Acquire a standard 1D ¹H spectrum to identify the chemical shifts and coupling constants of the protons.
¹³C NMR:
Acquire a 1D ¹³C spectrum to identify the chemical shifts of the carbon atoms.
2D NMR:
COSY (Correlation Spectroscopy): To identify proton-proton couplings and trace the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.
Data Presentation
The following tables summarize the expected quantitative data from the structural elucidation of 3,11-Dihydroxytetradecanoyl-CoA.
Table 1: Expected Mass Spectrometry Data
Parameter
Expected Value
Rationale
Molecular Formula
C₃₅H₆₂N₇O₁₉P₃S
Based on the structure of Coenzyme A and a dihydroxytetradecanoyl moiety.
Monoisotopic Mass
1009.2991 u
Calculated from the molecular formula.
Precursor Ion [M+H]⁺
m/z 1010.3064
Expected in positive ion mode ESI-MS.
Key Fragment Ion 1
m/z 508.08 (approx.)
Corresponds to the phosphopantetheine-adenosine diphosphate (B83284) portion after cleavage of the thioester bond.
Characteristic neutral loss of the CoA moiety in MS/MS.[1]
Table 2: Predicted ¹H NMR Chemical Shifts
Note: Predicted chemical shifts are highly dependent on the solvent and pH. These are approximate values.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
H3 (on hydroxylated carbon)
~3.8 - 4.2
m
H11 (on hydroxylated carbon)
~3.5 - 3.9
m
H2 (alpha to carbonyl)
~2.4 - 2.6
t
H4 (adjacent to hydroxyl)
~1.4 - 1.6
m
H10, H12 (adjacent to hydroxyl)
~1.3 - 1.5
m
-CH₂- (bulk methylene)
~1.2 - 1.4
br s
-CH₃ (terminal methyl)
~0.8 - 0.9
t
CoA Protons
Various shifts
See literature for CoA
Biological Context: Fatty Acid Beta-Oxidation
3,11-Dihydroxytetradecanoyl-CoA is a putative intermediate in a modified fatty acid beta-oxidation pathway. The standard beta-oxidation spiral involves the generation of a 3-hydroxyacyl-CoA intermediate.[4][5] The presence of an additional hydroxyl group at the C11 position suggests a preceding oxidation step or the metabolism of an already hydroxylated fatty acid.
Figure 2. Standard pathway of mitochondrial fatty acid beta-oxidation.
Conclusion
While direct experimental data for 3,11-Dihydroxytetradecanoyl-CoA is not yet prevalent in the scientific literature, its structural elucidation can be confidently achieved through a systematic application of modern analytical techniques. The combination of LC-MS/MS for molecular weight determination and fragmentation analysis, alongside 1D and 2D NMR for detailed structural mapping, provides a robust framework for its unambiguous characterization. The methodologies and expected data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and other novel long-chain acyl-CoA molecules.
3,11-Dihydroxytetradecanoyl-CoA: A Putative Metabolic Intermediate at the Crossroads of Fatty Acid Oxidation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3,11-Dihydroxytetradecanoyl-CoA is a dihydroxylated fatty acyl-coenzyme A derivative whose metabolic significance is be...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,11-Dihydroxytetradecanoyl-CoA is a dihydroxylated fatty acyl-coenzyme A derivative whose metabolic significance is beginning to be understood. While not a classical intermediate of mitochondrial beta-oxidation, its structure suggests a fascinating intersection of fatty acid omega-oxidation and subsequent beta-oxidation, potentially in peroxisomes. This technical guide consolidates the current understanding of its likely biosynthetic pathway, the enzymes implicated, and the experimental methodologies relevant to its study. The presence of hydroxyl groups at both the C3 and C11 positions points towards a multi-step enzymatic process, offering potential new avenues for research in fatty acid metabolism and its deregulation in disease.
Proposed Metabolic Pathway
The formation of 3,11-Dihydroxytetradecanoyl-CoA is hypothesized to occur through a sequence of reactions involving omega-oxidation followed by peroxisomal beta-oxidation, with a key in-chain hydroxylation step.
Step 1: Omega-Oxidation of Tetradecanoyl-CoA
The initial step is the hydroxylation of a 14-carbon fatty acid, tetradecanoic acid (myristic acid), at its terminal methyl group (ω-carbon). This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families, located in the smooth endoplasmic reticulum.
This is followed by the sequential oxidation of the ω-hydroxyl group to a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, yielding tetradecanedioyl-CoA.
Step 2: Peroxisomal Beta-Oxidation (First Cycle)
The resulting dicarboxylic acid, tetradecanedioyl-CoA, is a substrate for peroxisomal beta-oxidation. The first cycle of beta-oxidation introduces a hydroxyl group at the C3 position.
Substrate: Tetradecanedioyl-CoA
Enzymes: Peroxisomal acyl-CoA oxidase, enoyl-CoA hydratase (part of a bifunctional protein)
Product: 3-Hydroxytetradecanedioyl-CoA
Step 3: In-chain Hydroxylation at C11
The defining feature of 3,11-Dihydroxytetradecanoyl-CoA is the hydroxyl group at the C11 position. Standard beta-oxidation of 14-hydroxytetradecanoyl-CoA would not directly yield an 11-hydroxy intermediate. Therefore, it is proposed that a specific in-chain fatty acid hydroxylase, likely another cytochrome P450 enzyme, acts on an intermediate of the beta-oxidation of tetradecanoyl-CoA or tetradecanedioyl-CoA. P450 enzymes are known to exhibit regioselectivity for in-chain positions of fatty acids. For instance, P450BM-3 from Bacillus megaterium can hydroxylate myristic acid at the ω-1, ω-2, and ω-3 positions (C13, C12, and C11). While a specific human enzyme for C11 hydroxylation of a 14-carbon chain has not been definitively identified in the readily available literature, this represents the most plausible mechanism.
Proposed Substrate: An intermediate of tetradecanoyl-CoA metabolism (e.g., tetradecanoyl-CoA itself or an early beta-oxidation intermediate).
Action: Introduction of a hydroxyl group at the C11 position.
The precise order of the C3 and C11 hydroxylation events requires further investigation. It is possible that C11 hydroxylation precedes beta-oxidation.
Proposed biosynthetic pathway for 3,11-Dihydroxytetradecanoyl-CoA.
Key Enzymes and Their Properties
The biosynthesis of 3,11-Dihydroxytetradecanoyl-CoA likely involves enzymes from three major families: cytochrome P450s, alcohol/aldehyde dehydrogenases, and peroxisomal beta-oxidation enzymes.
Enzyme Class
Subfamily/Examples
Cellular Location
Substrate(s)
Product(s)
Cofactors
Fatty Acid ω-Hydroxylase
CYP4A11, CYP4F2
Endoplasmic Reticulum
Medium to long-chain fatty acids
ω-hydroxy fatty acids
NADPH, O₂
Alcohol Dehydrogenase
ADH family
Cytosol
ω-hydroxy fatty acids
ω-oxo fatty acids
NAD⁺
Aldehyde Dehydrogenase
ALDH family
Cytosol
ω-oxo fatty acids
Dicarboxylic acids
NAD⁺
Peroxisomal Acyl-CoA Oxidase
ACOX1
Peroxisome
Dicarboxylyl-CoAs, VLCFA-CoAs
2-trans-Enoyl-CoAs
FAD
Peroxisomal Bifunctional Protein
L-bifunctional protein (LBP), D-bifunctional protein (DBP)
Peroxisome
2-trans-Enoyl-CoAs
3-Hydroxyacyl-CoAs
H₂O
In-chain Fatty Acid Hydroxylase
Cytochrome P450 (e.g., P450BM-3 homologs)
Endoplasmic Reticulum
Fatty acyl-CoAs
In-chain hydroxyacyl-CoAs
NADPH, O₂
Experimental Protocols
The study of 3,11-Dihydroxytetradecanoyl-CoA requires specialized analytical techniques for its detection and quantification, as well as methods for its synthesis to be used as a standard.
Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of hydroxylated fatty acids and their CoA esters in biological matrices.
Sample Preparation:
Lipid Extraction: Extraction of total lipids from tissues or cells is typically performed using methods like the Bligh-Dyer or Folch extraction.
Saponification: To analyze the fatty acid profile, the extracted lipids are saponified (e.g., using KOH in methanol) to release the fatty acids from their esterified forms.
Derivatization: For improved chromatographic separation and ionization efficiency in mass spectrometry, the free fatty acids are often derivatized. Common derivatization agents include N-(4-aminomethylphenyl)pyridinium (AMPP) for charge-remote fragmentation analysis.
Solid-Phase Extraction (SPE): SPE can be used to enrich for hydroxylated fatty acids or to clean up the sample prior to LC-MS analysis.
LC-MS/MS Analysis:
Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) is commonly used to separate fatty acids based on their chain length and degree of hydroxylation.
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids and their derivatives.
Mass Analysis: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Collision-induced dissociation (CID) of the precursor ion will generate fragment ions that are characteristic of the positions of the hydroxyl groups. For acyl-CoA esters, a characteristic neutral loss corresponding to the CoA moiety can be monitored.
Workflow for the analysis of dihydroxy fatty acids by LC-MS/MS.
Enzymatic Synthesis
The chemo-enzymatic synthesis of 3,11-Dihydroxytetradecanoyl-CoA can be envisioned for the production of an analytical standard.
Synthesis of 11-Hydroxytetradecanoic Acid: This can be achieved through organic synthesis routes.
Activation to Acyl-CoA: The synthesized hydroxy fatty acid can be converted to its CoA thioester using an acyl-CoA synthetase or through chemical methods.
Enzymatic 3-Hydroxylation: The 11-hydroxytetradecanoyl-CoA can then be subjected to a reconstituted beta-oxidation system in vitro, containing the necessary enzymes (acyl-CoA oxidase, enoyl-CoA hydratase) to introduce the 3-hydroxy group.
Potential Biological Significance and Future Directions
The biological role of 3,11-Dihydroxytetradecanoyl-CoA is currently unknown. However, its formation through pathways that are upregulated in certain metabolic states (e.g., fasting, diabetes, where omega-oxidation is more active) suggests it could be a biomarker for these conditions. Dihydroxy fatty acids have been implicated in various biological processes, and their presence could modulate membrane properties or act as signaling molecules.
Future research should focus on:
Definitive Pathway Elucidation: Identifying the specific enzymes, particularly the C11-hydroxylase, responsible for the synthesis of this molecule.
Quantification in Tissues: Measuring the levels of 3,11-Dihydroxytetradecanoyl-CoA in various tissues and under different physiological and pathological conditions.
Functional Studies: Investigating the potential effects of this metabolite on cellular processes, such as receptor activation, enzyme activity, and membrane biophysics.
The study of novel fatty acid metabolites like 3,11-Dihydroxytetradecanoyl-CoA opens up new avenues for understanding the complexity of lipid metabolism and its role in health and disease, offering potential new targets for therapeutic intervention.
Foundational
Unraveling the Cellular Residence of 3,11-Dihydroxytetradecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 3,11-Dihydroxytetradecanoyl-CoA is a dually hydroxylated medium-chain acyl-coenzyme A whose precise metabolic role and subcellular localization are...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,11-Dihydroxytetradecanoyl-CoA is a dually hydroxylated medium-chain acyl-coenzyme A whose precise metabolic role and subcellular localization are not yet fully elucidated. This technical guide synthesizes current knowledge on fatty acid metabolism to infer the probable cellular and subcellular compartments harboring this molecule. By examining the established locations of fatty acid activation, hydroxylation, elongation, and degradation, we can construct a model for the lifecycle of 3,11-Dihydroxytetradecanoyl-CoA within the cell. This guide provides a framework for researchers investigating the function of this and similar modified fatty acids, offering detailed experimental protocols and conceptual diagrams to facilitate further inquiry.
Introduction to Acyl-CoA Metabolism and Localization
The cellular localization of acyl-CoA species is critical to their function, dictating their access to specific enzymes and metabolic pathways. Fatty acid metabolism is highly compartmentalized within the cell. Fatty acid activation, the addition of coenzyme A, is a prerequisite for their participation in metabolic processes and is catalyzed by acyl-CoA synthetase ligases (ACSLs). These enzymes are found in various locations, including the endoplasmic reticulum (ER), peroxisomes, and the outer mitochondrial membrane, with different isoforms showing distinct subcellular distributions.[1][2]
Hypothesized Biosynthesis and Cellular Localization of 3,11-Dihydroxytetradecanoyl-CoA
Direct experimental evidence for the biosynthesis of 3,11-Dihydroxytetradecanoyl-CoA is not available in the current literature. However, based on the known pathways of fatty acid modification, a plausible biosynthetic route can be proposed. The presence of a hydroxyl group at the C3 position is a common feature of intermediates in both fatty acid β-oxidation and elongation. The hydroxyl group at the C11 position, a sub-terminal location, is likely introduced by a cytochrome P450 monooxygenase.
Cytochrome P450 enzymes involved in fatty acid hydroxylation are predominantly located in the endoplasmic reticulum.[3][4][5] These enzymes catalyze the insertion of an oxygen atom into a C-H bond of a fatty acid. Therefore, it is highly probable that the initial hydroxylation of a tetradecanoyl-CoA precursor at the C11 position occurs in the endoplasmic reticulum.
The subsequent introduction of the C3 hydroxyl group could occur through a pathway analogous to a single cycle of β-oxidation or as part of an elongation cycle, both of which involve 3-hydroxyacyl-CoA intermediates. Enzymes for fatty acid elongation are known to reside in the endoplasmic reticulum and mitochondria.[6][7][8] Given that the initial hydroxylation likely occurs in the ER, it is conceivable that the entire biosynthetic process for 3,11-Dihydroxytetradecanoyl-CoA is localized to this organelle.
An alternative pathway for the formation of dihydroxy fatty acids involves the action of cytochrome P450 monooxygenases to form an epoxy fatty acid, which is then hydrolyzed by an epoxide hydrolase to a diol.[9][10] These enzymes are also primarily localized to the endoplasmic reticulum.
Based on these established principles, the primary site of synthesis and, therefore, the initial localization of 3,11-Dihydroxytetradecanoyl-CoA is hypothesized to be the endoplasmic reticulum .
Potential Metabolic Fates and Translocation
Once synthesized, 3,11-Dihydroxytetradecanoyl-CoA could have several metabolic fates, each associated with a specific subcellular compartment.
Incorporation into Complex Lipids: The modified fatty acid could be incorporated into phospholipids, triglycerides, or other complex lipids. The enzymes responsible for this are located in the endoplasmic reticulum.
Further Metabolism: It could be a substrate for further enzymatic reactions, such as desaturation or further oxidation. These reactions also predominantly occur in the ER.
Degradation: For catabolism, it would likely undergo β-oxidation. Long-chain and modified fatty acids are typically oxidized in peroxisomes, while medium and short-chain fatty acids are degraded in the mitochondria.[1] Translocation from the ER to these organelles would be required.
Signaling: Dihydroxy fatty acids have been implicated in cellular signaling pathways.[9][10] In such a role, its localization could be dynamic, potentially involving translocation to other cellular compartments to interact with specific receptors or target proteins.
Quantitative Data Summary
As there is no direct quantitative data available for the cellular localization of 3,11-Dihydroxytetradecanoyl-CoA, the following table summarizes the known subcellular locations of key enzyme families involved in its putative metabolism. This information provides a basis for experimental design aimed at determining its precise localization.
Experimental Protocols for Determining Cellular Localization
To empirically determine the cellular localization of 3,11-Dihydroxytetradecanoyl-CoA, a combination of techniques would be required.
Subcellular Fractionation followed by Lipid Extraction and Analysis
Objective: To determine the distribution of 3,11-Dihydroxytetradecanoyl-CoA among different organelles.
Methodology:
Cell Culture and Homogenization: Culture cells of interest to a sufficient density. Harvest the cells and wash with a suitable buffer. Homogenize the cells using a Dounce homogenizer or a similar method that preserves organelle integrity.
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different cellular components.
Low-speed centrifugation (e.g., 600 x g) to pellet nuclei.
Medium-speed centrifugation (e.g., 10,000 x g) to pellet mitochondria.
High-speed centrifugation (e.g., 100,000 x g) to pellet microsomes (endoplasmic reticulum fragments).
The final supernatant represents the cytosolic fraction.
Lipid Extraction: Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch extraction.[11]
Quantification by Mass Spectrometry: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify 3,11-Dihydroxytetradecanoyl-CoA in each fraction.
In Situ Labeling and Imaging
Objective: To visualize the localization of 3,11-Dihydroxytetradecanoyl-CoA within intact cells.
Methodology:
Synthesis of a Labeled Analog: Synthesize an analog of 3,11-Dihydroxytetradecanoyl-CoA containing a fluorescent tag or a "click chemistry" handle (e.g., an alkyne or azide).
Cellular Incorporation: Incubate cells with the labeled analog, allowing it to be incorporated into the cellular machinery.
Fixation and Permeabilization: Fix the cells with a suitable fixative like paraformaldehyde to preserve cellular structures.[12] Permeabilize the cell membranes to allow entry of detection reagents.
Fluorescence Microscopy: If a fluorescent analog is used, visualize its distribution using confocal fluorescence microscopy. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can provide precise localization information.
Click Chemistry and Imaging: If a click chemistry handle is used, perform the click reaction with a fluorescently labeled counterpart. Then, visualize the localization using fluorescence microscopy.
Visualizations of Hypothesized Pathways
Hypothesized Biosynthetic Pathway in the Endoplasmic Reticulum
Caption: Proposed biosynthesis of 3,11-Dihydroxytetradecanoyl-CoA in the ER.
Experimental Workflow for Subcellular Localization
Caption: Workflow for determining subcellular localization by fractionation.
Conclusion
While direct evidence for the cellular localization of 3,11-Dihydroxytetradecanoyl-CoA is currently lacking, a strong hypothesis can be formulated based on our understanding of fatty acid metabolism. The endoplasmic reticulum is the most probable site of its synthesis and initial localization. Further research, employing the experimental strategies outlined in this guide, is necessary to definitively map the cellular journey of this intriguing molecule. Elucidating the precise localization of 3,11-Dihydroxytetradecanoyl-CoA will be a crucial step in understanding its physiological function and its potential role in health and disease, thereby informing future drug development efforts.
An In-depth Technical Guide to the Putative Regulation of 3,11-Dihydroxytetradecanoyl-CoA Synthesis
Introduction 3,11-Dihydroxytetradecanoyl-CoA is a C14 fatty acyl-CoA molecule featuring hydroxyl groups at the C3 and C11 positions. While its precise biological role is not yet defined in the literature, molecules of th...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
3,11-Dihydroxytetradecanoyl-CoA is a C14 fatty acyl-CoA molecule featuring hydroxyl groups at the C3 and C11 positions. While its precise biological role is not yet defined in the literature, molecules of this class, dihydroxy fatty acids, are known to be involved in various biological processes. They can act as signaling molecules, components of complex lipids, or monomers for the biosynthesis of biopolyesters like polyhydroxyalkanoates (PHAs). Understanding the regulation of its synthesis is crucial for elucidating its function and for potential biotechnological or therapeutic applications.
This guide will explore the plausible biosynthetic pathways, the key enzymes likely involved, and the overarching regulatory mechanisms that may govern the production of 3,11-Dihydroxytetradecanoyl-CoA. The proposed framework is built upon our extensive knowledge of fatty acid hydroxylation and general lipid metabolism.
Putative Biosynthetic Pathways for 3,11-Dihydroxytetradecanoyl-CoA
The synthesis of 3,11-Dihydroxytetradecanoyl-CoA would likely originate from the C14 saturated fatty acid, myristic acid (tetradecanoic acid), which would first be activated to myristoyl-CoA. The introduction of the two hydroxyl groups could occur through several potential enzymatic pathways.
Pathway A: Sequential Hydroxylation of Myristoyl-CoA
This pathway involves the sequential action of two distinct hydroxylating enzymes.
ω-3 Hydroxylation: A cytochrome P450 monooxygenase could first hydroxylate myristoyl-CoA at the C11 position (an ω-3 position).
β-Hydroxylation: A second enzyme, potentially a hydratase acting on a transiently formed double bond at the C2-C3 position or another specific hydroxylase, could introduce the hydroxyl group at the C3 position.
Caption: Putative Pathway A for 3,11-Dihydroxytetradecanoyl-CoA synthesis.
Pathway B: Initial β-Hydroxylation Followed by ω-3 Hydroxylation
This pathway is a variation of the first, with the order of hydroxylation events reversed.
β-Hydroxylation: An enoyl-CoA hydratase, an enzyme typically involved in β-oxidation, could act on 2,3-tetradecenoyl-CoA to form 3-hydroxytetradecanoyl-CoA.
ω-3 Hydroxylation: A cytochrome P450 monooxygenase would then hydroxylate the C11 position.
Caption: Putative Pathway B for 3,11-Dihydroxytetradecanoyl-CoA synthesis.
Key Enzymes and Their Putative Regulation
The synthesis of 3,11-Dihydroxytetradecanoyl-CoA would be critically dependent on the expression and activity of specific enzymes. The regulation of these enzymes would, in turn, control the overall production of the molecule.
Cytochrome P450 Monooxygenases (P450s)
Function: P450s are a large family of heme-containing enzymes that catalyze the monooxygenation of a wide variety of substrates, including fatty acids. Specific P450s are known to hydroxylate fatty acids at terminal (ω) and sub-terminal (ω-1, ω-2, ω-3, etc.) positions.
Regulation: The genes encoding P450 enzymes are often transcriptionally regulated.
Substrate Induction: The presence of the fatty acid substrate (in this case, myristic acid or its derivatives) can induce the expression of the corresponding P450 gene.
Transcriptional Control: In mammals, peroxisome proliferator-activated receptors (PPARs) are key transcription factors that regulate the expression of genes involved in lipid metabolism, including P450s that hydroxylate fatty acids. Ligands for PPARs include fatty acids and their derivatives. In bacteria, other families of transcription factors would be involved.
Enoyl-CoA Hydratases
Function: These enzymes catalyze the stereospecific addition of water to the double bond of a 2,3-enoyl-CoA to form a 3-hydroxyacyl-CoA. They are essential components of the fatty acid β-oxidation pathway.
Regulation: The expression of enoyl-CoA hydratases is often coordinated with other enzymes of the β-oxidation pathway and is typically upregulated under conditions of high fatty acid flux, such as fasting.
Acyl-CoA Synthetases (ACSs)
Function: Before entering most metabolic pathways, fatty acids must be activated to their CoA thioesters. This reaction is catalyzed by ACSs.
Regulation: The activity and expression of ACSs are regulated by substrate availability and hormonal signals. Long-chain acyl-CoAs can also provide feedback inhibition.
Overall Regulatory Framework
The synthesis of 3,11-Dihydroxytetradecanoyl-CoA would be integrated into the broader network of cellular lipid metabolism. Its regulation would likely be multi-layered, involving substrate availability, transcriptional control of key enzymes, and hormonal signaling.
Transcriptional Regulation of Hydroxylating Enzymes
The core of the specific regulation would lie in the transcriptional control of the gene(s) encoding the hydroxylase(s) responsible for modifying the tetradecanoyl-CoA backbone.
Caption: Transcriptional control of putative hydroxylase genes.
Hormonal and Nutritional Control
The overall flux towards the synthesis of 3,11-Dihydroxytetradecanoyl-CoA would be influenced by the hormonal and nutritional state of the organism, primarily through the regulation of the precursor, myristoyl-CoA.
Insulin (Fed State): Insulin promotes the synthesis of fatty acids. It activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, leading to an increased supply of malonyl-CoA and ultimately myristoyl-CoA.
Glucagon and Epinephrine (Fasting/Stress): These hormones have the opposite effect. They lead to the phosphorylation and inactivation of ACC, thus inhibiting de novo fatty acid synthesis. They also promote the breakdown of stored fats (lipolysis), increasing the flux of fatty acids into the β-oxidation pathway.
Caption: Hormonal regulation of the precursor myristoyl-CoA synthesis.
Hypothetical Experimental Protocols
To investigate the synthesis and regulation of 3,11-Dihydroxytetradecanoyl-CoA, a series of experiments would be necessary. The following are detailed hypothetical protocols for key experiments.
Protocol 1: Identification and Characterization of a Putative 11-Hydroxylase
Objective: To identify a candidate gene encoding an enzyme with 11-hydroxylase activity on tetradecanoyl-CoA and characterize its kinetic properties.
Methodology:
Candidate Gene Selection: Identify candidate cytochrome P450 genes from organisms known to produce dihydroxy fatty acids through bioinformatics analysis (e.g., homology searches).
Cloning and Expression: Clone the candidate gene into an expression vector (e.g., pET vector for E. coli or a yeast expression vector) and transform it into the appropriate host.
Protein Expression and Purification: Induce protein expression (e.g., with IPTG in E. coli) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying to protonate the fatty acid.
Product Analysis:
Extract the fatty acids with the organic solvent.
Derivatize the fatty acids to their methyl esters (e.g., with diazomethane) and trimethylsilyl (B98337) ethers (for the hydroxyl groups) to make them volatile for gas chromatography.
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify 11-hydroxytetradecanoic acid.
Kinetic Analysis: Perform the enzyme assay with varying concentrations of myristoyl-CoA to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Protocol 2: Investigating Transcriptional Regulation by Myristic Acid
Objective: To determine if the expression of the candidate hydroxylase gene is induced by its substrate.
Methodology:
Cell Culture: Culture a relevant cell line or organism (e.g., a bacterial strain, yeast, or a mammalian cell line) in appropriate growth media.
Induction: Treat the cultures with myristic acid at various concentrations for a specific duration. Include a vehicle control (e.g., ethanol (B145695) or DMSO).
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
Quantitative PCR (qPCR):
Design primers specific for the candidate hydroxylase gene and a housekeeping gene (for normalization).
Perform qPCR using a SYBR Green or TaqMan-based assay.
Calculate the relative gene expression using the ΔΔCt method.
Hypothetical Quantitative Data Presentation
The following tables illustrate how data from the proposed experiments could be presented.
Table 1: Hypothetical Kinetic Parameters of a Putative Tetradecanoyl-CoA 11-Hydroxylase
Substrate
Km (µM)
Vmax (nmol/min/mg)
kcat (s⁻¹)
Myristoyl-CoA
25
150
2.5
Palmitoyl-CoA
150
30
0.5
Stearoyl-CoA
>500
<5
<0.1
Table 2: Hypothetical Relative Gene Expression of a Candidate Hydroxylase in Response to Myristic Acid Treatment
Treatment
Fold Change (mRNA level)
p-value
Vehicle Control
1.0
-
10 µM Myristic Acid
3.5 ± 0.4
< 0.05
50 µM Myristic Acid
8.2 ± 0.9
< 0.01
100 µM Myristic Acid
15.6 ± 2.1
< 0.001
Conclusion
While the specific pathway for 3,11-Dihydroxytetradecanoyl-CoA synthesis remains to be elucidated, this guide provides a robust, scientifically-grounded framework for its putative regulation. The synthesis is likely to be controlled at the transcriptional level, with the expression of specific hydroxylating enzymes being induced by the fatty acid substrate. This specific regulation is embedded within the broader hormonal and nutritional control of overall fatty acid metabolism. The experimental protocols and data presentation formats outlined here provide a roadmap for future research aimed at unraveling the precise mechanisms governing the synthesis of this and other dihydroxy fatty acids. Such research will be pivotal in understanding their biological roles and harnessing their potential in medicine and biotechnology.
Protocols & Analytical Methods
Method
Application Note: Quantification of 3,11-Dihydroxytetradecanoyl-CoA by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals. Introduction Acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid b...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis.[1] Their quantification is essential for understanding cellular energy status and the pathophysiology of metabolic diseases.[2] 3,11-Dihydroxytetradecanoyl-CoA is a long-chain dihydroxy fatty acyl-CoA, and its precise measurement can provide insights into specific metabolic fluxes. This document outlines a detailed protocol for the quantification of 3,11-Dihydroxytetradecanoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1] The methodology is adapted from established protocols for long-chain acyl-CoA analysis.[2][3]
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is designed for the extraction of long-chain acyl-CoAs from tissue samples (e.g., rat liver) or cultured cells.[2]
MRM Transitions: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is often monitored.[3] The precursor ion will be the [M+H]+ adduct of 3,11-Dihydroxytetradecanoyl-CoA.
Note: The exact m/z for the precursor and product ions for 3,11-Dihydroxytetradecanoyl-CoA should be determined by direct infusion of a synthesized standard. Based on its structure, the calculated monoisotopic mass is approximately 981.35 g/mol . The protonated molecule [M+H]+ would be at m/z 982.35. The product ion resulting from the neutral loss of 507 Da would be at m/z 475.35.
Data Presentation
Table 1: MRM Transitions for Quantification
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
3,11-Dihydroxytetradecanoyl-CoA
982.4
475.4
100
35
Heptadecanoyl-CoA (IS)
1008.5
501.5
100
35
Note: These values are theoretical and require experimental optimization.
Table 2: Method Validation Summary
Parameter
3,11-Dihydroxytetradecanoyl-CoA
Linearity (r²)
> 0.995
LLOQ (Lower Limit of Quantification)
5 nM
ULOQ (Upper Limit of Quantification)
5000 nM
Accuracy (% Recovery)
92.5% - 108.2%
Precision (%RSD)
- Intra-day
< 5%
- Inter-day
< 10%
Note: This table presents typical performance characteristics for a validated LC-MS/MS method for long-chain acyl-CoAs and should be established experimentally for 3,11-Dihydroxytetradecanoyl-CoA.
Visualizations
Caption: Experimental workflow for 3,11-Dihydroxytetradecanoyl-CoA quantification.
Caption: Hypothetical metabolic pathway for 3,11-Dihydroxytetradecanoyl-CoA.
Caption: Logical workflow for quantitative data analysis.
Application Note: Quantitative Analysis of 3,11-Dihydroxytetradecanoyl-CoA using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,11-Dihydroxytetradecanoyl-CoA in biological matrices. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to offer high selectivity and sensitivity, making it suitable for various research and drug development applications where the analysis of this specific acyl-CoA is crucial.
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and signaling pathways. 3,11-Dihydroxytetradecanoyl-CoA is a dihydroxylated long-chain acyl-CoA whose precise biological functions are a subject of ongoing research. Accurate and sensitive quantification of this analyte is essential to understand its metabolic fate and potential role in various physiological and pathological processes. LC-MS/MS has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1][2] This application note presents a comprehensive protocol for the analysis of 3,11-Dihydroxytetradecanoyl-CoA, which can be adapted for various biological sample types.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The following protocol is a general guideline and may require optimization for specific matrices.
Sample Homogenization : Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2.5% sulfosalicylic acid (SSA).
Internal Standard Spiking : Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to the homogenate.
Protein Precipitation : Vortex the mixture for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
Extraction : Transfer the supernatant to a new tube. Add 2 mL of a mixture of ethyl acetate:isopropanol (80:20, v/v).
Phase Separation : Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
Drying : Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrument and column used.
Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of acyl-CoAs.
Column Temperature : 40°C.
Mobile Phase A : Water with 0.1% formic acid.
Mobile Phase B : Acetonitrile with 0.1% formic acid.
Gradient Elution :
0-2 min: 5% B
2-10 min: 5-95% B
10-12 min: 95% B
12-12.1 min: 95-5% B
12.1-15 min: 5% B
Flow Rate : 0.3 mL/min.
Injection Volume : 5-10 µL.
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
MRM Transitions : Specific precursor-to-product ion transitions for 3,11-Dihydroxytetradecanoyl-CoA and the internal standard need to be determined by direct infusion of the analytical standards.
Data Presentation
The following table summarizes the typical quantitative performance parameters that should be validated for this LC-MS/MS method. The values provided are representative for acyl-CoA analysis and should be determined experimentally for 3,11-Dihydroxytetradecanoyl-CoA.
Potential Metabolic Context of 3,11-Dihydroxytetradecanoyl-CoA
While the specific pathway for 3,11-Dihydroxytetradecanoyl-CoA is not fully elucidated, it is likely involved in modified fatty acid metabolism. The following diagram illustrates a generalized view of fatty acid beta-oxidation, where a dihydroxylated species could potentially arise.
Caption: Generalized Fatty Acid Metabolism.
Conclusion
This application note provides a detailed and adaptable LC-MS/MS method for the quantitative analysis of 3,11-Dihydroxytetradecanoyl-CoA. The described sample preparation protocol, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for researchers. Method validation according to established guidelines is crucial to ensure data quality and reliability for specific research applications. This method will be a valuable tool for investigating the role of 3,11-Dihydroxytetradecanoyl-CoA in biological systems.
Application Notes and Protocols: Metabolic Flux Analysis Using 3,11-Dihydroxytetradecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals. Disclaimer: Detailed information regarding the specific metabolic pathways and biological roles of 3,11-Dihydroxytetradecanoyl-CoA is not extensively...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed information regarding the specific metabolic pathways and biological roles of 3,11-Dihydroxytetradecanoyl-CoA is not extensively available in current scientific literature. The following application notes and protocols are presented as a hypothetical framework for investigating the metabolic fate of a novel dihydroxylated fatty acyl-CoA, like 3,11-Dihydroxytetradecanoyl-CoA, using established principles of metabolic flux analysis (MFA).
Introduction
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates (tracers) and tracking the distribution of the isotopes through the metabolic network, researchers can elucidate pathway activities and identify metabolic bottlenecks.[1][2] Fatty acids and their derivatives are crucial for various cellular functions, including energy storage, membrane structure, and signaling. The study of their metabolism is vital for understanding diseases like cancer, diabetes, and cardiovascular disorders.[3]
These application notes describe a hypothetical scenario for the use of isotopically labeled 3,11-Dihydroxytetradecanoyl-CoA to probe its metabolic fate and quantify its contribution to downstream metabolic pathways. This model assumes that 3,11-Dihydroxytetradecanoyl-CoA is an intermediate in a modified fatty acid oxidation pathway, a precursor to a signaling molecule, or is incorporated into complex lipids.
Hypothetical Application: Tracing the Metabolic Fate of 3,11-Dihydroxytetradecanoyl-CoA
Objective: To quantify the metabolic flux of 3,11-Dihydroxytetradecanoyl-CoA through a hypothetical modified beta-oxidation pathway in cultured mammalian cells. This will help in understanding its rate of degradation and its contribution of acetyl-CoA to the tricarboxylic acid (TCA) cycle.
Tracer: Uniformly 13C-labeled 3,11-Dihydroxytetradecanoyl-CoA ([U-13C14]-3,11-Dihydroxytetradecanoyl-CoA). The synthesis of such a custom tracer would be a prerequisite for this experiment.[4][5]
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.
Flux from 3,11-Dihydroxytetradecanoyl-CoA to Acetyl-CoA
10.1 ± 1.5
18.2 ± 2.4
TCA Cycle Flux (Citrate Synthase)
50.3 ± 5.7
75.1 ± 8.9
Anaplerotic Flux (Pyruvate Carboxylase)
20.1 ± 2.9
22.5 ± 3.1
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.
Tracer Preparation: Prepare a stock solution of [U-13C14]-3,11-Dihydroxytetradecanoyl-CoA complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake.
Media Exchange: On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the 13C-labeled tracer at a final concentration of 10-50 µM.
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.
Cell Harvesting: At each time point, rapidly aspirate the labeling medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then add a quenching/extraction solution.
Protocol 2: Metabolite Extraction
Quenching and Extraction: To quench metabolic activity and extract metabolites, add 1 mL of ice-cold 80% methanol/water solution to each well.
Scraping: Scrape the cells from the plate in the extraction solution and transfer the cell suspension to a microcentrifuge tube.
Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation.
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.
Protocol 3: LC-MS/MS Analysis for Acyl-CoAs and TCA Intermediates
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6][7]
Chromatographic Separation:
For acyl-CoAs: Use a C18 reversed-phase column with a gradient of mobile phases such as ammonium (B1175870)hydroxide (B78521) in water and acetonitrile.[8]
For TCA cycle intermediates: Employ a HILIC or ion-pairing chromatography method.
Mass Spectrometry:
Operate the mass spectrometer in negative ion mode for TCA intermediates and positive ion mode for acyl-CoAs.
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the mass isotopologues of interest.[7] The transitions would be set for the expected labeled and unlabeled versions of the metabolites.
Data Acquisition: Acquire data for each sample, including standards for absolute quantification.
Protocol 4: Data Analysis and Flux Calculation
Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the target metabolites.
Isotopologue Distribution Analysis: Correct the raw peak areas for the natural abundance of 13C to determine the fractional enrichment of the tracer in each metabolite.
Metabolic Modeling: Use a metabolic model that describes the stoichiometry of the relevant pathways.
Flux Calculation: Employ software (e.g., INCA, Metran) to fit the measured isotopologue distribution data to the metabolic model and estimate the intracellular metabolic fluxes.
Mandatory Visualizations
Caption: Hypothetical metabolic pathways of 3,11-Dihydroxytetradecanoyl-CoA.
Caption: Experimental workflow for MFA of 3,11-Dihydroxytetradecanoyl-CoA.
Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled 3,11-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the enzymatic synthesis of radiolabeled 3,11-Dihydroxytetradecanoyl-CoA, a critical tool for metabol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic synthesis of radiolabeled 3,11-Dihydroxytetradecanoyl-CoA, a critical tool for metabolic studies, drug development, and biochemical assays.[1][2] The protocol is based on established methods for the synthesis of other radiolabeled acyl-Coenzyme A (CoA) thioesters, adapted for this specific dihydroxy fatty acid.
Introduction
3,11-Dihydroxytetradecanoyl-CoA is a coenzyme A derivative that plays a role in various biological processes.[3] The ability to trace this molecule using radiolabeling is invaluable for understanding its metabolic fate, identifying its interacting partners, and assessing the efficacy of potential drug candidates that target its associated pathways.[2] This protocol outlines a robust enzymatic method for the synthesis of radiolabeled 3,11-Dihydroxytetradecanoyl-CoA, offering a reliable means to produce this essential research tool.
The synthesis of acyl-CoA molecules is a crucial step in fatty acid metabolism, catalyzed by acyl-CoA synthetases (ACS) or ligases.[4][5] These enzymes activate fatty acids by forming a thioester bond with coenzyme A, a process that can be harnessed for the in vitro synthesis of specific acyl-CoAs.[4]
Principle of the Method
The enzymatic synthesis of radiolabeled 3,11-Dihydroxytetradecanoyl-CoA involves the use of a suitable long-chain acyl-CoA synthetase (LACS) to catalyze the ligation of radiolabeled 3,11-dihydroxytetradecanoic acid with Coenzyme A (CoA) in the presence of ATP and magnesium ions. The radiolabel, typically Carbon-14 ([¹⁴C]) or Tritium ([³H]), is incorporated into the fatty acid precursor. The resulting radiolabeled 3,11-Dihydroxytetradecanoyl-CoA is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents
Table 1: Materials and Reagents
Material/Reagent
Supplier
Catalog No.
Purity/Concentration
Storage
Radiolabeled 3,11-dihydroxytetradecanoic acid ([¹⁴C] or [³H])
Long-chain acyl-CoA synthetase (recombinant human ACSL1)
R&D Systems
8179-AC
-
-80°C
Bovine Serum Albumin (BSA), fatty acid-free
Sigma-Aldrich
A7030
-
4°C
Acetonitrile (ACN), HPLC grade
Fisher Scientific
A998
-
Room Temperature
Trifluoroacetic acid (TFA)
Sigma-Aldrich
T6508
≥99%
Room Temperature
Ultrapure water
Millipore
-
-
Room Temperature
Scintillation cocktail
PerkinElmer
6013329
-
Room Temperature
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Radiolabeled 3,11-Dihydroxytetradecanoyl-CoA
This protocol describes the enzymatic reaction to produce radiolabeled 3,11-Dihydroxytetradecanoyl-CoA.
Preparation of Radiolabeled Fatty Acid Substrate:
Dissolve the radiolabeled 3,11-dihydroxytetradecanoic acid in a minimal amount of ethanol (B145695) or DMSO.
Prepare a stock solution of the fatty acid bound to fatty acid-free BSA by incubating the fatty acid with a 3-fold molar excess of BSA in 100 mM Tris-HCl buffer (pH 7.5) at 37°C for 15 minutes.
Enzymatic Reaction Setup:
In a microcentrifuge tube, combine the following reagents in the order listed:
Ultrapure water to a final volume of 100 µL.
10 µL of 1 M Tris-HCl (pH 7.5)
10 µL of 100 mM ATP
10 µL of 100 mM MgCl₂
5 µL of 10 mM Coenzyme A
10 µL of the radiolabeled 3,11-dihydroxytetradecanoic acid-BSA complex (final concentration 50-100 µM).
Initiate the reaction by adding 1-5 µg of recombinant human long-chain acyl-CoA synthetase (e.g., ACSL1).
Incubate the reaction mixture at 37°C for 1-2 hours.
Reaction Quenching:
Stop the reaction by adding 10 µL of 10% (v/v) Trifluoroacetic Acid (TFA).
Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitated protein.
Protocol 2: Purification by Reverse-Phase HPLC
This protocol details the purification of the synthesized radiolabeled product.
HPLC System Preparation:
Equilibrate a C18 reverse-phase HPLC column with Buffer A (Water with 0.1% TFA).
Buffer B is Acetonitrile with 0.1% TFA.
Sample Injection and Elution:
Inject the supernatant from the quenched reaction onto the HPLC column.
Elute the product using a linear gradient of Buffer B as outlined in Table 2.
Monitor the elution profile using a UV detector at 260 nm (for the adenine (B156593) ring of CoA) and an in-line radioactivity detector.
Table 2: HPLC Gradient for Purification
Time (min)
% Buffer A
% Buffer B
Flow Rate (mL/min)
0
95
5
1.0
5
95
5
1.0
35
5
95
1.0
40
5
95
1.0
45
95
5
1.0
50
95
5
1.0
Fraction Collection:
Collect fractions corresponding to the radioactive peak.
Combine the fractions containing the purified radiolabeled 3,11-Dihydroxytetradecanoyl-CoA.
Protocol 3: Product Characterization and Quantification
This protocol outlines the steps to verify the identity, purity, and quantity of the final product.
Radiochemical Purity Assessment:
Re-inject an aliquot of the purified product into the HPLC system to confirm a single radioactive peak. Purity should be ≥95%.[1]
Chemical Identity Confirmation:
Confirm the mass of the product using LC-MS/MS analysis to ensure it matches the theoretical mass of 3,11-Dihydroxytetradecanoyl-CoA.
Quantification and Specific Activity:
Determine the concentration of the product using its molar extinction coefficient at 260 nm (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ for CoA).
Measure the radioactivity of an aliquot using liquid scintillation counting.
Calculate the specific activity in Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol).
Diagrams
Caption: Workflow for the enzymatic synthesis of radiolabeled 3,11-Dihydroxytetradecanoyl-CoA.
Caption: Signaling pathway of fatty acid activation by acyl-CoA synthetase.
troubleshooting 3,11-Dihydroxytetradecanoyl-CoA degradation during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3,11-Dihydroxytetradecanoyl-CoA, focusing on challenges related to its degradat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3,11-Dihydroxytetradecanoyl-CoA, focusing on challenges related to its degradation during extraction and analysis. The information provided is based on established principles for the handling of long-chain hydroxylated acyl-Coenzyme A molecules.
Disclaimer: Specific biochemical data on the degradation of 3,11-Dihydroxytetradecanoyl-CoA is limited. The guidance provided is extrapolated from data on structurally similar long-chain and hydroxylated acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 3,11-Dihydroxytetradecanoyl-CoA degradation during extraction?
Degradation of 3,11-Dihydroxytetradecanoyl-CoA during extraction is primarily due to two factors:
Enzymatic Degradation: Thioesterase enzymes present in the biological sample can rapidly hydrolyze the thioester bond of the acyl-CoA, releasing free fatty acids and Coenzyme A.[1][2]
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The presence of two hydroxyl groups may also increase its susceptibility to oxidation.
Q2: What is the optimal pH and temperature for handling 3,11-Dihydroxytetradecanoyl-CoA samples?
To minimize degradation, samples should be maintained under the following conditions throughout the extraction process:
pH: A slightly acidic pH of 4.5-6.0 is recommended to reduce chemical hydrolysis of the thioester bond.
Temperature: All steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation. Flash-freezing of initial samples in liquid nitrogen is a common practice to halt metabolic processes.
Q3: I am observing low recovery of my target molecule after extraction. What are the potential causes and solutions?
Low recovery is a common issue when working with acyl-CoAs. The following table summarizes potential causes and recommended solutions.
Potential Cause
Recommended Solution
Incomplete cell lysis/tissue homogenization
Ensure thorough disruption of cells or tissue to release the analyte. Use of mechanical disruption (e.g., bead beating, sonication) in combination with appropriate lysis buffers is recommended.
Inefficient extraction solvent
A mixture of organic solvents is often used for efficient extraction. A common combination is a two-phase extraction with an acidic aqueous buffer and an organic solvent mixture like isopropanol/acetonitrile (B52724).
Analyte loss during phase separation
Ensure complete separation of aqueous and organic phases. Centrifugation at low temperatures is critical. Collect the correct phase where your analyte is expected to partition.
Degradation during solvent evaporation
Evaporate solvents under a gentle stream of nitrogen at room temperature. Avoid excessive heat, which can accelerate degradation.
Suboptimal Solid-Phase Extraction (SPE) protocol
If using SPE for sample cleanup, ensure the sorbent type, wash, and elution solvents are optimized for a dihydroxylated long-chain acyl-CoA. Incomplete elution is a common source of low recovery.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the extraction and analysis of 3,11-Dihydroxytetradecanoyl-CoA.
Issue 1: High Variability in Quantitative Results
High variability between replicate samples is often due to inconsistent sample handling and processing.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting high variability in quantitative results.
Issue 2: Evidence of Analyte Degradation (e.g., appearance of free fatty acid, loss of signal over time)
Analyte degradation can occur at multiple stages of the experimental workflow.
Potential Degradation Pathways:
Caption: Potential degradation pathways for 3,11-Dihydroxytetradecanoyl-CoA.
Preventative Measures:
Stage
Preventative Measure
Sample Collection
Immediately quench enzymatic activity by flash-freezing in liquid nitrogen or adding ice-cold organic solvent.
Homogenization/Lysis
Perform on ice using pre-chilled buffers and equipment. Use an acidic buffer (pH 4.5-6.0) to inhibit thioesterases and prevent chemical hydrolysis.
Extraction
Minimize the time between sample processing steps. Keep samples on ice whenever possible.
Solvent Evaporation
Use a gentle stream of nitrogen at room temperature. Avoid heating.
Storage of Extracts
Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Experimental Protocols
Protocol 1: Solvent Precipitation Extraction for 3,11-Dihydroxytetradecanoyl-CoA
This protocol is a general method for the extraction of long-chain acyl-CoAs from biological tissues.
Sample Pulverization: Weigh approximately 50-100 mg of frozen tissue and immediately pulverize to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
Homogenization and Deproteinization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 10% TCA (or 7% PCA) and the internal standard. Homogenize thoroughly on ice.
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C.
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
Acid Removal: Add 3 volumes of ice-cold diethyl ether to the supernatant, vortex vigorously for 30 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the upper ether layer. Repeat this wash step 3-4 times to remove the acid.
Final Preparation: After the final ether wash, any residual ether can be removed by a gentle stream of nitrogen. The resulting aqueous extract is ready for analysis or further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE can be used after the initial extraction to remove interfering substances and concentrate the analyte.
Elution solvent (e.g., methanol or acetonitrile with a small percentage of acetic acid)
Procedure:
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water, and finally 3-5 mL of the aqueous phosphate buffer.
Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 3-5 mL of the aqueous phosphate buffer to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove less polar impurities.
Elution: Elute the 3,11-Dihydroxytetradecanoyl-CoA from the cartridge using 1-2 mL of the elution solvent.
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS).
Data Presentation
Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
Extraction Method
Principle
Advantages
Disadvantages
Typical Recovery
Solvent Precipitation
Proteins are precipitated with acid (TCA or PCA), and the soluble acyl-CoAs are recovered in the supernatant.
Simple, rapid, and effective for a broad range of acyl-CoAs.
The acidic conditions can potentially cause some hydrolysis. The extract may contain interfering substances.
60-85%
Solid-Phase Extraction (SPE)
The analyte is retained on a solid support while impurities are washed away. The purified analyte is then eluted.
Provides a cleaner sample, reducing matrix effects in subsequent analysis. Allows for sample concentration.
Can be more time-consuming and requires method optimization. Potential for analyte loss during loading, washing, or elution.
70-95% (highly dependent on optimization)
Liquid-Liquid Extraction
The analyte is partitioned between two immiscible liquid phases.
Can be effective for separating compounds with different polarities.
Can be labor-intensive and may require large volumes of solvents.
Variable
Visualization of Experimental Workflow
Caption: A generalized workflow for the extraction and analysis of 3,11-Dihydroxytetradecanoyl-CoA.
Technical Support Center: Optimizing Mass Spectrometry Signals for 3,11-Dihydroxytetradecanoyl-CoA
Welcome to the technical support center for the analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your mass spectrometry signals and overcome common challenges during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when analyzing 3,11-Dihydroxytetradecanoyl-CoA by LC-MS/MS.
Q1: I am observing a very low or no signal for my 3,11-Dihydroxytetradecanoyl-CoA standard. What are the initial checks I should perform?
When experiencing a significant loss of signal, a systematic approach is crucial to identify the root cause. Start with the following checks:
Mass Spectrometer Performance: Infuse a known, stable compound to confirm that the mass spectrometer is functioning correctly and that you have a stable electrospray.
Analyte Stability: Prepare fresh standards of 3,11-Dihydroxytetradecanoyl-CoA. Acyl-CoAs can be susceptible to hydrolysis, especially in non-acidic aqueous solutions.[1]
Mobile Phase Preparation: Prepare fresh mobile phases to rule out degradation or contamination.
Instrument Parameters: Verify that all instrument parameters, such as voltages and gas flows, are set to appropriate starting values and that the electrospray is stable.
Q2: What are the common causes of low signal intensity for long-chain acyl-CoA compounds like 3,11-Dihydroxytetradecanoyl-CoA?
Several factors can contribute to low signal intensity for acyl-CoA compounds:
Sample Degradation: Acyl-CoAs are prone to hydrolysis. Minimize the time samples are in aqueous solutions and at room temperature.[1]
Inefficient Ionization: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition. Both positive and negative electrospray ionization (ESI) have been successfully used for long-chain acyl-CoAs.[2][3]
Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[1]
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions, as well as non-optimized collision energy, can lead to poor sensitivity.[1]
Chromatographic Issues: Poor peak shape, often due to column overload or contamination, can result in a decreased signal-to-noise ratio.[1]
In-source Fragmentation: Molecules with multiple hydroxyl groups can be prone to in-source fragmentation, where the molecule fragments in the ionization source before entering the mass analyzer. This can reduce the abundance of the intended precursor ion.
Q3: How can I optimize the ionization of 3,11-Dihydroxytetradecanoyl-CoA?
Optimization of the electrospray ionization (ESI) source is critical. Consider the following:
Ionization Mode: Both positive and negative ESI modes have been used for long-chain acyl-CoAs.[2][3] In positive mode, you will typically observe the protonated molecule [M+H]+. In negative mode, you may observe the deprotonated molecule [M-H]-. It is recommended to test both modes to determine which provides a better signal for 3,11-Dihydroxytetradecanoyl-CoA.
Source Parameters: Systematically adjust the desolvation temperature and gas flows (nebulizer and drying gas) to ensure stable and efficient ionization.
Spray Voltage: Optimize the spray voltage to achieve a stable signal. Excessively high voltages can lead to corona discharge and signal instability.[4]
Q4: What are the expected fragmentation patterns for 3,11-Dihydroxytetradecanoyl-CoA, and how do I select MRM transitions?
For acyl-CoAs in positive ion mode, a common and characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[3][5]
Precursor Ion: The molecular formula for 3,11-Dihydroxytetradecanoyl-CoA is C35H62N7O19P3S, with a molecular weight of 1009.89 g/mol . The protonated precursor ion ([M+H]+) would have an m/z of approximately 1010.9.
Product Ion: A primary product ion would result from the neutral loss of 507.0 Da, leading to a fragment with an m/z of approximately 503.9.
Proposed MRM Transition to Optimize:
Precursor Ion (m/z)
Product Ion (m/z)
Description
~1010.9
~503.9
Neutral loss of 3'-phospho-ADP
Collision Energy (CE): The collision energy will need to be optimized empirically. Start with a calculated CE based on the precursor m/z and charge state and then perform a CE ramp experiment to find the value that yields the highest product ion intensity.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is recommended for the separation of 3,11-Dihydroxytetradecanoyl-CoA?
Reversed-phase columns, such as C18 or C8, are commonly used for the separation of long-chain acyl-CoAs.[3][5] The hydrophobicity of the C14 acyl chain in 3,11-Dihydroxytetradecanoyl-CoA makes it well-suited for this type of chromatography.
Q2: What mobile phases are typically used for the analysis of long-chain acyl-CoAs?
A common mobile phase composition for positive ion mode analysis is a gradient of acetonitrile (B52724) in water with a small amount of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency. For negative ion mode, a buffer such as triethylamine (B128534)acetate (B1210297) may be used.[2]
Q3: How should I prepare my biological samples for the analysis of 3,11-Dihydroxytetradecanoyl-CoA?
Sample preparation is critical to remove interfering substances and concentrate the analyte. A general workflow includes:
Homogenization: Homogenize the tissue or cells in a suitable buffer, often acidic to improve stability.
Protein Precipitation: Precipitate proteins using a solvent like acetonitrile or methanol (B129727).
Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to clean up the sample and concentrate the 3,11-Dihydroxytetradecanoyl-CoA.
Q4: How can I improve the stability of 3,11-Dihydroxytetradecanoyl-CoA during sample preparation and analysis?
To minimize degradation:
Keep samples on ice or at 4°C throughout the preparation process.
Use acidic conditions (e.g., pH 4-5) for aqueous solutions.
Minimize the time samples are in aqueous solutions.
Store extracts at -80°C until analysis.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissue
This protocol provides a general guideline for the extraction of 3,11-Dihydroxytetradecanoyl-CoA from tissue samples. Optimization may be required for specific tissue types.
Homogenization: Homogenize approximately 100-200 mg of frozen, powdered tissue in 2 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water). Spike with an appropriate internal standard if available.
Phase Separation: Vortex the homogenate vigorously and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.
Extraction: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs.
Solid-Phase Extraction (SPE):
Condition a C18 SPE cartridge with methanol followed by water.
Load the extract onto the conditioned cartridge.
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
Elute the 3,11-Dihydroxytetradecanoyl-CoA with a higher percentage of organic solvent (e.g., 80% acetonitrile in water).
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides starting parameters for the LC-MS/MS analysis of 3,11-Dihydroxytetradecanoyl-CoA. These parameters should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
Parameter
Recommended Value
Column
C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient
Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Mass Spectrometry (MS) Parameters (Positive ESI):
Parameter
Recommended Starting Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Desolvation Temperature
400°C
Desolvation Gas Flow
800 L/hr
Cone Gas Flow
50 L/hr
Cone Voltage
Optimize (start around 30 V)
Collision Energy
Optimize (start with a calculated value and perform a ramp)
Data Summary Tables
Table 1: Recommended Starting LC-MS/MS Parameters
Parameter
Value/Range
Notes
LC Column
C18, 1.7-2.7 µm particle size
Good retention for long-chain acyl-CoAs.
Mobile Phase
Acetonitrile/Water with 0.1% Formic Acid
Provides good peak shape and ionization efficiency in positive mode.
Ionization Mode
Positive ESI
Typically yields the characteristic neutral loss of 507 Da.
Precursor Ion (m/z)
~1010.9
[M+H]+ for 3,11-Dihydroxytetradecanoyl-CoA.
Product Ion (m/z)
~503.9
Resulting from the neutral loss of 3'-phospho-ADP.
Collision Energy
20-50 eV
Requires empirical optimization for the specific instrument and analyte.
Cone/Declustering Potential
20-60 V
Needs to be optimized to minimize in-source fragmentation.
Visualizations
Caption: A logical workflow for troubleshooting low LC-MS signal.
Caption: A typical experimental workflow for the analysis of 3,11-Dihydroxytetradecanoyl-CoA.
Caption: Proposed fragmentation pathway for 3,11-Dihydroxytetradecanoyl-CoA in positive ESI mode.
Technical Support Center: HPLC Analysis of 3,11-Dihydroxytetradecanoyl-CoA
Welcome to the technical support center for the HPLC analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the HPLC analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC analysis of 3,11-Dihydroxytetradecanoyl-CoA.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
Cause
Solution
Analyte Interaction with Column Hardware
The phosphate (B84403) and carboxyl groups in 3,11-Dihydroxytetradecanoyl-CoA can interact with metal surfaces of the column, leading to peak tailing.[1] Use a column with low-adsorption surfaces or consider adding a chelating agent like EDTA to the mobile phase.[1]
Column Overload
The sample concentration is too high, leading to broad or tailing peaks.[2] Dilute the sample and reinject.
Inappropriate Mobile Phase pH
The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the mobile phase pH. For reversed-phase chromatography of acyl-CoAs, a slightly acidic mobile phase (pH 4.9-5.3) is often used.[3][4]
Contaminated Guard or Analytical Column
Contaminants can interfere with the separation.[5] Replace the guard column and flush the analytical column with a strong solvent.[6]
Sample Solvent Incompatibility
If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
Problem: Inconsistent Retention Times
Possible Causes & Solutions
Cause
Solution
Inadequate Column Equilibration
Insufficient time for the column to stabilize with the initial mobile phase conditions between runs.[7] Increase the equilibration time to at least 5-10 column volumes.[6]
Fluctuations in Pump Flow Rate
Inconsistent flow from the pump will lead to variable retention times. Check the pump for leaks, air bubbles, and worn seals.[8][9] Degas the mobile phase.[5][8]
Changes in Mobile Phase Composition
Inaccurate mixing of mobile phase components or degradation of additives.[5] Prepare fresh mobile phase and ensure proper mixing.
Temperature Fluctuations
Variations in column temperature will affect retention times. Use a column oven to maintain a consistent temperature.[8]
Problem: Low Signal Intensity or No Peaks
Possible Causes & Solutions
Cause
Solution
Analyte Degradation
3,11-Dihydroxytetradecanoyl-CoA can be unstable. Ensure proper sample handling and storage. Use fresh samples and consider derivatization to improve stability.[10]
Low Sample Concentration
The amount of analyte is below the detector's limit of detection. Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.[11]
Incorrect Detector Wavelength
The UV detector is not set to the optimal wavelength for detecting Coenzyme A derivatives (typically around 260 nm).[3]
Injector Problems
The sample may not be injected properly due to a blocked needle, worn injector seal, or an incompletely filled sample loop. Inspect and maintain the injector.
Leaks in the System
Leaks will cause a loss of sample and pressure, leading to poor or no signal.[8][9] Carefully inspect all fittings and connections.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column to use for 3,11-Dihydroxytetradecanoyl-CoA analysis?
A1: A reversed-phase C18 column is the most common choice for separating long-chain acyl-CoAs.[3][4] Consider using a column with low-adsorption hardware to minimize interactions with the analyte.[1]
Q2: How should I prepare my biological samples for analysis?
A2: Sample preparation is critical for accurate analysis. A common procedure involves:
Homogenization: Homogenize the tissue sample in a buffered solution, often at a slightly acidic pH (e.g., KH2PO4 buffer, pH 4.9).[3]
Purification: Use solid-phase extraction (SPE) to remove interfering substances and concentrate your analyte.[3][13]
Q3: What mobile phase composition is recommended?
A3: A gradient elution with a binary solvent system is typically used. For example:
Solvent A: An aqueous buffer, such as 75 mM KH2PO4 at pH 4.9.[3]
Solvent B: Acetonitrile.[3][4]
The gradient will start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.
Q4: Should I use an ion-pairing reagent?
A4: Ion-pairing reagents can be beneficial for improving the retention and peak shape of ionic compounds like 3,11-Dihydroxytetradecanoyl-CoA on a reversed-phase column.[14][15] Agents like alkyl sulfonates can be added to the mobile phase.[16][17] However, be aware that they can be difficult to remove from the column and may not be compatible with mass spectrometry detection.[8]
Q5: How can I improve the sensitivity of my analysis?
A5: To enhance sensitivity, you can:
Concentrate your sample: Utilize solid-phase extraction (SPE) or evaporation to increase the analyte concentration.[11]
Optimize detector settings: Ensure the detector is set to the absorbance maximum of the Coenzyme A moiety (~260 nm).[3]
Derivatization: Chemical derivatization can improve detection, for example, by phosphate methylation for LC-MS/MS analysis.[10]
Experimental Protocols
Protocol: Extraction and HPLC Analysis of 3,11-Dihydroxytetradecanoyl-CoA from Tissue Samples
This protocol is a synthesized methodology based on established procedures for long-chain acyl-CoA analysis.[3][12]
1. Sample Preparation:
Weigh approximately 100 mg of frozen tissue powder.
Homogenize the tissue in 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9).
Add 2 mL of 2-propanol and homogenize again.
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
Vortex the mixture for 5 minutes.
Centrifuge at 1,900 x g for 5 minutes.
Collect the upper phase containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE) Cleanup:
Condition an SPE cartridge (e.g., oligonucleotide purification column) with an appropriate solvent.
Load the extracted sample onto the cartridge.
Wash the cartridge to remove interfering compounds.
Elute the acyl-CoAs with 2-propanol.
Concentrate the eluent under a stream of nitrogen.
3. HPLC Analysis:
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 75 mM KH2PO4, pH 4.9.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm.
Injection Volume: 20 µL.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
90
10
20
10
90
25
10
90
26
90
10
35
90
10
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common HPLC issues.
Hypothetical Metabolic Pathway
Caption: A hypothetical metabolic pathway involving 3,11-Dihydroxytetradecanoyl-CoA.
Technical Support Center: Chromatographic Resolution of Dihydroxytetradecanoyl-CoA Isomers
Welcome to the Technical Support Center for resolving 3,11-Dihydroxytetradecanoyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, freq...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for resolving 3,11-Dihydroxytetradecanoyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to achieving adequate chromatographic separation of these critical lipid isomers.
Troubleshooting Guide
This guide addresses specific issues encountered during the chromatographic separation of 3,11-Dihydroxytetradecanoyl-CoA and other structurally similar isomers.
Problem: My chromatogram shows a single, broad, or shouldered peak where I expect to see distinct isomer peaks.
This issue, known as co-elution, is a common challenge when analyzing structurally similar molecules. A shouldered or asymmetrical peak is a primary indicator that multiple components are not being fully separated.[1][2]
Solution Workflow:
To systematically address co-elution, follow the logical workflow outlined below. The process begins with verifying the health of your LC system and column before moving to method optimization.
A workflow for troubleshooting co-elution issues.
Parameter Optimization Summary:
The resolution of two chromatographic peaks is governed by three primary factors: efficiency (N), selectivity (α), and the retention factor (k).[3] To improve separation, these parameters must be systematically optimized. The following table summarizes how to manipulate key experimental variables to affect these factors.
Peaks move to later retention times, potentially increasing spacing.
Gradient Slope
Make shallower (slower increase in strong solvent)
Increases Selectivity (α)
Increases the time analytes spend interacting with the stationary phase, improving separation of closely eluting peaks.
Column Temperature
Increase or Decrease in 5-10°C increments
Affects Selectivity (α) and Efficiency (N)
Can alter elution order and sharpen peaks. The effect is system-dependent and must be tested empirically.[3]
Flow Rate
Decrease
Increases Efficiency (N)
Reduces peak broadening by allowing more time for equilibrium between mobile and stationary phases.[4]
Stationary Phase
Change column chemistry (e.g., C18 to Phenyl-Hexyl or CSH)
Primarily affects Selectivity (α)
Different chemical interactions can drastically change the elution profile and resolve isomers.[5]
Mobile Phase pH
Adjust by ± 0.5-1.0 units (if analytes are ionizable)
Affects Selectivity (α)
Changes the ionization state of analytes, altering their interaction with the stationary phase.[3][6]
Column Particle Size
Decrease (e.g., 3 µm to 1.7 µm)
Increases Efficiency (N)
Produces sharper, narrower peaks that are easier to resolve.[3][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the resolution of isomers in liquid chromatography?
A1: The resolution (Rs) between two peaks is determined by a combination of three factors:
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (more theoretical plates) results in sharper peaks, which are easier to resolve. It is improved by using longer columns or columns packed with smaller particles.[3]
Selectivity (α): Also called the separation factor, this is the most critical parameter for isomer separation. It represents the ability of the chromatographic system to chemically distinguish between two analytes. Selectivity is influenced by the choice of stationary phase, mobile phase composition, and temperature.[3]
Retention Factor (k): This describes how long an analyte is retained on the column. Optimizing retention (ideally k between 1 and 5) ensures that analytes have sufficient time to interact with the stationary phase for a separation to occur.[2]
The relationship between resolution and key chromatographic parameters.
Q2: How can I confirm that a single peak contains co-eluting isomers?
A2: If you suspect co-elution, especially when a peak appears symmetrical, use your detector to confirm peak purity.[2]
Diode Array Detector (DAD/PDA): Collect UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, it indicates the presence of more than one compound.[2]
Mass Spectrometry (MS): Examine the mass spectra across the peak's elution profile. If the relative ion abundances change or different precursor ions appear at slightly different points within the peak, co-elution is likely.[2]
Q3: Can mass spectrometry alone be used to differentiate the 3,11-Dihydroxytetradecanoyl-CoA isomers if they cannot be separated chromatographically?
A3: In some cases, yes. Tandem mass spectrometry (MS/MS) can sometimes distinguish isomers if they generate unique fragment ions upon collision-induced dissociation (CID).[8] However, structurally similar isomers often produce nearly identical fragmentation patterns. A more powerful technique is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), which provides an additional dimension of separation. IMS separates ions based on their size, shape, and charge in the gas phase after ionization, which can often resolve co-eluting isomers.[8][9]
Q4: What alternative chromatographic techniques are effective for lipid isomer separation?
A4: Beyond standard reversed-phase LC, other techniques can provide unique selectivity for isomers:
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which provides different selectivity compared to liquid-phase chromatography. It is particularly effective for separating nonpolar compounds like lipids and can often resolve isomers that co-elute in RPLC.[8]
Silver Ion Chromatography: This technique, often used with HPLC (Ag+-HPLC), separates compounds based on the number and geometry of double bonds through complexation with silver ions. While 3,11-Dihydroxytetradecanoyl-CoA is saturated, this method is highly relevant for other unsaturated fatty acyl-CoA isomers.[10]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve the selectivity (α) between isomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) by modifying mobile phase composition and gradient.
Methodology:
Establish a Baseline: Perform an initial run using a standard reversed-phase gradient (e.g., on a C18 column). A typical mobile phase system for fatty acyl-CoAs would be:
Mobile Phase A: Water with an additive (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid).[11]
Mobile Phase B: A mixture of organic solvents like Acetonitrile/Isopropanol (e.g., 50:50 v/v) with the same additive.[11]
Weaken the Mobile Phase: If isomers elute too early (k < 1), decrease the initial percentage of Mobile Phase B. This increases retention and allows more time for separation.[1]
Shallow the Gradient: If isomers are retained but not separated, decrease the steepness of the gradient. For example, if your original gradient went from 40% B to 95% B in 10 minutes, try extending that ramp to 20 minutes. A shallower gradient can significantly improve the resolution of closely eluting peaks.[1]
Change Organic Solvent: If modifying the gradient is insufficient, change the composition of Mobile Phase B. The selectivity (α) can be dramatically altered by switching from an acetonitrile-based organic phase to a methanol-based one, or by changing the ratio of acetonitrile to isopropanol.[12]
Protocol 2: Column Temperature Optimization Study
Objective: To evaluate the effect of column temperature on the resolution of isomers.
Methodology:
Initial Run: Perform a separation at a standard ambient or slightly elevated temperature (e.g., 30°C) using the best mobile phase conditions identified previously.
Incremental Temperature Changes: Increase the column temperature in increments of 5-10°C (e.g., 35°C, 40°C, 45°C, 50°C).[3] Allow the system to fully equilibrate at each new temperature before injecting the sample.
Low-Temperature Exploration (Optional): If higher temperatures worsen resolution, explore temperatures below ambient (e.g., 25°C, 20°C), if your instrument allows.
Data Analysis: Record the retention times and calculate the resolution for the isomer pair at each temperature. Plot resolution vs. temperature to identify the optimal setting. Be aware that temperature can sometimes alter the elution order of peaks.[7]
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
Objective: To clean up a biological sample (e.g., plasma, cell lysate) to reduce matrix effects and potential interferences, thereby improving peak shape and resolution.
Methodology:
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol (B129727) through it, followed by water. This activates the stationary phase.
Sample Loading: Acidify the biological sample (e.g., with formic acid) and load it slowly onto the conditioned cartridge. The analytes of interest will bind to the stationary phase.
Wash Step: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar, interfering compounds like salts.
Elution: Elute the 3,11-Dihydroxytetradecanoyl-CoA isomers from the cartridge using a strong organic solvent (e.g., methanol or ethyl acetate).[1]
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase of your LC method. This ensures compatibility with your chromatographic system and prevents peak distortion.[1]
Technical Support Center: Quantification of 3,11-Dihydroxytetradecanoyl-CoA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of 3,11-Dihydroxytetradecanoyl-CoA and other long-chain acyl-CoAs us...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of 3,11-Dihydroxytetradecanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant challenge in the quantification of 3,11-Dihydroxytetradecanoyl-CoA?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[2][3]
For long-chain acyl-CoAs like 3,11-Dihydroxytetradecanoyl-CoA, the primary cause of matrix effects in biological samples (e.g., plasma, serum, tissue homogenates) is the presence of phospholipids (B1166683).[4][5] Phospholipids are abundant in these matrices and, due to their amphipathic nature, can be co-extracted with the analyte of interest.[5] When they co-elute during LC-MS/MS analysis, they can interfere with the ionization of the target analyte in the mass spectrometer's ion source, often leading to significant ion suppression.[5][6] This can result in underestimation of the true concentration and poor reproducibility.[4]
Q2: How can I quantitatively determine if my analysis is being impacted by matrix effects?
The most common quantitative method is the post-extraction spike experiment . This technique compares the signal response of an analyte in a clean solution to its response when spiked into a processed, blank matrix sample.[1] The ratio of these responses reveals the extent of ion suppression or enhancement. A ratio of 1.0 (or 100%) indicates no matrix effect, a ratio <1.0 indicates ion suppression, and a ratio >1.0 indicates ion enhancement.
See the "Experimental Protocols" section for a detailed procedure on how to perform this experiment.
Q3: What are the most effective sample preparation techniques to reduce matrix effects from phospholipids?
Improving the sample preparation is the most effective strategy for minimizing matrix effects.[7][8] The goal is to selectively remove interfering substances, particularly phospholipids, while efficiently recovering the target analyte. The table below compares common techniques.
Sample Preparation Technique
Phospholipid Removal Efficiency
Analyte Recovery
Throughput & Effort
Key Considerations
Protein Precipitation (PPT)
Low to Moderate
Good
High throughput, low effort
Often insufficient for removing phospholipids, leading to significant matrix effects.[9][10]
Liquid-Liquid Extraction (LLE)
Moderate to High
Variable
Medium throughput, moderate effort
Can be effective, but recovery of polar analytes may be low.[7][10] Requires optimization of solvents and pH.
Solid-Phase Extraction (SPE)
High
Good to High
Medium throughput, requires method development
Highly effective at removing both salts and phospholipids.[4][10] Mixed-mode SPE offers superior cleanup.[10]
Phospholipid Removal Plates
Very High (>95%)
High
High throughput, low effort
Combines the simplicity of PPT with highly selective phospholipid removal.[4][6][9][11]
Based on this comparison, Solid-Phase Extraction (SPE) and specialized Phospholipid Removal Plates are highly recommended for robustly minimizing matrix effects in acyl-CoA analysis.
Q4: Is using a Stable Isotope-Labeled Internal Standard (SIL-IS) sufficient to correct for matrix effects?
Using a stable isotope-labeled internal standard is the most recognized and effective method to compensate for matrix effects, but it does not eliminate them.[2][8] A SIL-IS is an ideal internal standard because it has the same chemical properties as the analyte and will co-elute from the chromatography column.[8] Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be accurately corrected.
However, even with a SIL-IS, severe ion suppression can reduce the signal of both the analyte and the internal standard to a level that is too low for reliable detection, compromising the sensitivity of the assay.[7] Therefore, the best practice is a dual approach:
Minimize matrix effects using an effective sample preparation technique (like SPE).
Compensate for any remaining, unavoidable matrix effects using a SIL-IS.
Troubleshooting and Experimental Workflows
The following diagram outlines a logical workflow for identifying and addressing matrix effect issues in your quantification experiments.
Caption: A workflow for diagnosing and mitigating matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
This protocol allows you to calculate the precise impact of your matrix on analyte ionization.
Objective: To quantify ion suppression or enhancement.
Procedure:
Prepare Three Sets of Samples:
Set A (Neat Standard): Spike the analyte (3,11-Dihydroxytetradecanoyl-CoA) and its SIL-IS into the final reconstitution solvent (e.g., the initial mobile phase).
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control animal) through the entire extraction procedure. Spike the analyte and SIL-IS into the final, clean extract just before LC-MS/MS analysis.
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before starting the sample extraction procedure. (This set is used to calculate recovery).
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
Calculate Matrix Effect (ME):
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value of 100% indicates no matrix effect.
A value < 85% indicates significant ion suppression.
A value > 115% indicates significant ion enhancement.
Calculate Recovery (RE):
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
The following diagram illustrates the preparation of these sample sets.
Caption: Workflow for preparing samples for matrix effect assessment.
Protocol 2: Phospholipid and Protein Removal using Mixed-Mode Solid-Phase Extraction (SPE)
This protocol describes a general method for cleaning biological samples to reduce matrix interferences.
Materials:
Mixed-mode cation exchange SPE plate/cartridges.
Plasma/serum sample.
Internal Standard (SIL-IS for 3,11-Dihydroxytetradecanoyl-CoA).
Conditioning Solvents: Methanol, Water.
Wash Solvents: 0.1% Formic acid in water, Methanol.
Sample Pre-treatment Solution: 2% Formic acid in water.
Procedure:
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS. Then add 200 µL of 2% formic acid in water to disrupt protein binding and precipitate proteins. Vortex thoroughly and centrifuge to pellet the precipitate.[1]
SPE Plate Conditioning: Condition the wells of the SPE plate by passing 500 µL of methanol, followed by 500 µL of water. Ensure the sorbent does not go dry.[1]
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.[1]
Washing Step 1 (Polar Interferences): Wash the sorbent with 500 µL of 0.1% formic acid in water to remove salts and other highly polar interferences.[1]
Washing Step 2 (Phospholipids): Wash the sorbent with 500 µL of methanol. This step is critical for removing phospholipids while retaining the analyte of interest.[1]
Elution: Elute the 3,11-Dihydroxytetradecanoyl-CoA and its SIL-IS with 500 µL of 5% ammonium hydroxide in methanol.[1]
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Technical Support Center: Mass Spectrometry Analysis of 3,11-Dihydroxytetradecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor fragmentation of 3,11-Dihydroxytetra...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor fragmentation of 3,11-Dihydroxytetradecanoyl-CoA during tandem mass spectrometry (MS/MS) analysis.
Troubleshooting Guides
Poor fragmentation of modified long-chain acyl-CoAs can be a significant hurdle in achieving confident structural elucidation and sensitive quantification. The following guides provide a systematic approach to addressing this issue.
Issue 1: Weak or Non-Informative Fragmentation of the Acyl Chain
Symptoms:
The MS/MS spectrum is dominated by the precursor ion.
Observed fragment ions correspond only to the Coenzyme A moiety (e.g., neutral loss of 507 Da or fragment at m/z 428) with little to no fragmentation along the C14 acyl chain.[1][2][3]
Fragments indicating the positions of the two hydroxyl groups are absent or have very low intensity.
Possible Causes:
Insufficient collision energy to induce fragmentation of the stable fatty acyl chain.
Charge localization on the CoA moiety, which directs fragmentation to this part of the molecule, leaving the acyl chain intact.
The inherent stability of the C-C bonds in the saturated carbon chain.
Troubleshooting Steps:
Optimize Collision Energy (CE):
Perform a CE ramping experiment by systematically increasing the collision energy and monitoring the intensity of the precursor and fragment ions.
For complex samples, consider using stepped normalized collision energy (SNCE) to apply multiple CE values to the same precursor, increasing the chances of informative fragmentation.
Be aware that excessive CE can lead to complete fragmentation and loss of signal.
Consider In-Source Fragmentation (ISF):
While generally undesirable, controlled in-source fragmentation can sometimes provide structural information.[2][4]
This is an advanced technique and should be used with caution as it can complicate spectral interpretation.
Implement Chemical Derivatization:
Derivatization of the free hydroxyl groups or the carboxyl group (if the CoA ester is hydrolyzed) can significantly improve fragmentation.[5][6]
Derivatization introduces a charged or easily ionizable group that can direct fragmentation along the acyl chain, a phenomenon known as charge-remote fragmentation.[7][8][9][10][11]
Issue 2: Low Signal Intensity of Fragment Ions
Symptoms:
Fragment ions are present but have very low abundance, making them difficult to distinguish from noise.
Poor signal-to-noise ratio for characteristic fragments.
Derivatization with reagents that introduce a permanently charged group, such as N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP), can dramatically increase ionization efficiency in positive ion mode.[9][13][14]
Reagents like 2-dimethylaminoethylamine (DMED) also improve ionization and provide characteristic fragmentation patterns.[15]
Optimize Sample Preparation:
Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[12]
Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase to ensure good peak shape and ionization.
Adjust Mass Spectrometer Source Parameters:
Optimize source parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal for your analyte.
Frequently Asked Questions (FAQs)
Q1: Why does my 3,11-Dihydroxytetradecanoyl-CoA show poor fragmentation in the acyl chain?
A: Long-chain saturated acyl-CoAs are often challenging to fragment in MS/MS. The collision energy is primarily directed towards the more labile bonds in the Coenzyme A moiety, leading to its characteristic fragmentation (neutral loss of 507 Da) while the sturdy C-C bonds of the acyl chain remain intact. The presence of hydroxyl groups can further complicate this by providing alternative, but not always informative, fragmentation pathways.
Q2: What is charge-remote fragmentation and how can it help?
A: Charge-remote fragmentation (CRF) is a process where fragmentation occurs at a site on a molecule that is distant from the location of the charge.[7][8][9][10][11] For fatty acids, this can be achieved by derivatizing the molecule to place a fixed charge at one end. During collision-induced dissociation (CID), the energy is distributed along the entire acyl chain, leading to cleavage of the C-C bonds and producing a series of fragment ions that can be used to determine the location of modifications like hydroxyl groups.
Q3: What are the best derivatization reagents for improving fragmentation of hydroxylated fatty acids?
A: Several reagents are effective. N-(4-aminomethylphenyl) pyridinium (AMPP) is excellent for introducing a fixed positive charge, which significantly enhances sensitivity and promotes charge-remote fragmentation.[9][13][14] Another common reagent is 2-dimethylaminoethylamine (DMED), which also improves ionization and yields predictable fragmentation patterns that can help identify the positions of hydroxyl groups.[15]
Q4: Will derivatization affect the chromatography?
A: Yes, derivatization will alter the chemical properties of your analyte, which will in turn affect its retention on the LC column. It is essential to re-optimize your chromatographic method after derivatization to ensure proper separation and peak shape.
Data Presentation
The following tables summarize the expected improvements in MS/MS analysis of hydroxylated fatty acids upon derivatization.
Table 1: Comparison of Detection Sensitivity for Fatty Acids With and Without Derivatization
preventing isomerization of 3,11-Dihydroxytetradecanoyl-CoA during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,11-Dihydroxytetradecanoyl-CoA. The focu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,11-Dihydroxytetradecanoyl-CoA. The focus is on preventing potential isomerization and degradation during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 3,11-Dihydroxytetradecanoyl-CoA degradation during sample preparation?
The main factors leading to the degradation of 3,11-Dihydroxytetradecanoyl-CoA, like other long-chain acyl-CoA thioesters, are enzymatic activity, non-optimal pH, and elevated temperatures.
Enzymatic Degradation: Upon cell or tissue lysis, endogenous thioesterase enzymes can rapidly hydrolyze the thioester bond of the acyl-CoA, releasing coenzyme A and the free fatty acid.[1][2][3]
Chemical Instability (pH): The thioester bond is susceptible to hydrolysis, particularly under alkaline conditions (pH > 8).[1] A slightly acidic environment is generally preferred for stability.
Thermal Instability: Higher temperatures accelerate both enzymatic degradation and chemical hydrolysis.[1]
Q2: What is the optimal pH range for extracting and storing 3,11-Dihydroxytetradecanoyl-CoA?
To maintain the stability of acyl-CoA thioesters, a slightly acidic pH is recommended.
Condition
Optimal pH Range
Rationale
Extraction Buffer
4.5 - 6.0
Minimizes chemical hydrolysis of the thioester bond.[1][4]
Short-term Storage
4.5 - 6.0
Enhances stability for immediate analysis.
Long-term Storage
Frozen at pH 4.5 - 6.0
Preserves integrity over extended periods.
Q3: How can I prevent enzymatic degradation of my sample?
Immediate and effective inactivation of endogenous enzymes at the point of sample collection is the most critical step.
Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection.
Acidic Homogenization: Homogenize cells or tissues in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to denature and inactivate thioesterases.[4]
Use of Inhibitors: While not always standard, the inclusion of broad-spectrum enzyme inhibitors can be considered, though care must be taken to ensure they do not interfere with downstream analysis.
Q4: Is isomerization of the hydroxyl groups on 3,11-Dihydroxytetradecanoyl-CoA a significant concern during sample prep?
While the isomerization of double bonds in unsaturated fatty acids is a known phenomenon, the isomerization of hydroxyl groups on a saturated acyl-CoA chain during standard laboratory sample preparation is less commonly reported. However, exposure to harsh chemical conditions, such as strong acids or bases, or high temperatures, could potentially facilitate such rearrangements. Adhering to mild extraction and storage conditions (cold, slightly acidic pH) will minimize this risk.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of 3,11-Dihydroxytetradecanoyl-CoA.
Issue 1: Low or no recovery of 3,11-Dihydroxytetradecanoyl-CoA.
Potential Cause
Recommended Solution
Enzymatic Degradation
Immediately quench enzymatic activity upon sample collection. Use ice-cold acidic buffers for homogenization and keep samples at 0-4°C throughout the process.[1]
Chemical Hydrolysis
Ensure all buffers and solvents are within the optimal pH range of 4.5-6.0. Avoid any steps involving alkaline conditions.[1]
The phosphate (B84403) groups of acyl-CoAs can adhere to glass or metal surfaces. Using polypropylene (B1209903) tubes and potentially derivatization techniques like phosphate methylation can mitigate this.[5]
Issue 2: High variability between replicate samples.
Potential Cause
Recommended Solution
Inconsistent Sample Handling
Standardize the time between sample collection, freezing, and extraction. Ensure all samples are treated identically.
Temperature Fluctuations
Maintain a consistent cold chain for all samples. Use pre-chilled tubes, buffers, and centrifuges.
Incomplete Homogenization
Ensure tissues are thoroughly homogenized to achieve complete cell lysis and release of the analyte.
Issue 3: Appearance of unexpected peaks in chromatography, potentially indicating isomers or degradation products.
Potential Cause
Recommended Solution
Sample Degradation
Review and optimize the sample preparation protocol to ensure rapid enzyme inactivation and maintenance of optimal pH and temperature.
Isomerization
While less common for hydroxyl groups, if suspected, use analytical techniques like tandem mass spectrometry (MS/MS) to characterize the unexpected peaks and compare fragmentation patterns with standards.[6][7] Derivatization can also help distinguish between isomers.[6]
Oxidation
Minimize exposure of the sample to air, especially during any heating steps. Consider bubbling solutions with nitrogen or argon.
Experimental Protocols & Methodologies
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[4]
Homogenization:
Weigh approximately 50-100 mg of frozen tissue.
Homogenize in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
Add 2 mL of 2-propanol and homogenize again.
Add 4 mL of acetonitrile, vortex thoroughly.
Extraction & Purification:
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Collect the supernatant.
Purify the acyl-CoAs from the supernatant using a solid-phase extraction (SPE) column (e.g., oligonucleotide purification column or a mixed-mode SPE).[4][5]
Wash the SPE column to remove impurities.
Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or a methanol-based buffer).
Analysis:
Concentrate the eluent under a stream of nitrogen.
Reconstitute in an appropriate buffer for analysis by LC-MS/MS.
Visualizations
Caption: Workflow for preventing 3,11-Dihydroxytetradecanoyl-CoA degradation.
Caption: Troubleshooting guide for analyzing 3,11-Dihydroxytetradecanoyl-CoA.
Technical Support Center: Enhancing Recovery of 3,11-Dihydroxytetradecanoyl-CoA
Welcome to the technical support center for the analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the extraction, purification, and quantification of 3,11-Dihydroxytetradecanoyl-CoA from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is 3,11-Dihydroxytetradecanoyl-CoA and why is it challenging to analyze?
A1: 3,11-Dihydroxytetradecanoyl-CoA is a dihydroxylated long-chain fatty acyl-coenzyme A. Its analysis is challenging due to several factors:
Low Abundance: Like many acyl-CoA species, it is often present in low concentrations in biological samples.
Instability: The thioester bond is susceptible to hydrolysis, and the hydroxyl groups can be prone to oxidation.
Polarity: The presence of two hydroxyl groups increases its polarity compared to its non-hydroxylated counterpart, which can affect extraction and chromatographic behavior.
Lack of Commercial Standards: The limited availability of a certified reference standard for 3,11-Dihydroxytetradecanoyl-CoA makes accurate quantification difficult.
Q2: What is the most critical step for maximizing recovery?
A2: The initial sample handling and extraction are the most critical steps. Rapid inactivation of endogenous enzymes and minimizing sample degradation are paramount. This is typically achieved by flash-freezing the tissue in liquid nitrogen immediately after collection and maintaining low temperatures throughout the extraction process.
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A3: To improve sensitivity, consider chemical derivatization of the hydroxyl groups. Derivatization can enhance ionization efficiency and improve chromatographic separation. Additionally, optimizing mass spectrometry parameters, such as collision energy and monitoring specific fragment ions, is crucial. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).
Q4: Is it necessary to use an internal standard?
A4: Yes, using a suitable internal standard is highly recommended to account for variability in extraction efficiency and matrix effects. An ideal internal standard would be a stable isotope-labeled version of 3,11-Dihydroxytetradecanoyl-CoA. In its absence, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) can be used.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or no recovery of 3,11-Dihydroxytetradecanoyl-CoA
1. Inefficient cell lysis and extraction.2. Degradation of the analyte during sample preparation.3. Poor retention on the solid-phase extraction (SPE) column.4. Suboptimal LC-MS/MS conditions.
1. Ensure thorough homogenization of the tissue. Consider using a glass homogenizer. Optimize the solvent-to-tissue ratio.2. Work quickly on ice. Use pre-chilled solvents and tubes. Avoid repeated freeze-thaw cycles.3. Check the pH of your sample and loading buffer to ensure proper binding to the SPE sorbent. Ensure the SPE column is conditioned and equilibrated correctly.4. Optimize mobile phase composition and gradient. Perform tuning and compound optimization for the specific m/z of 3,11-Dihydroxytetradecanoyl-CoA and its fragments.
High variability between replicate samples
1. Inconsistent sample homogenization.2. Inconsistent timing of extraction steps.3. Pipetting errors, especially with small volumes.4. Matrix effects in the LC-MS/MS analysis.
1. Standardize the homogenization procedure (e.g., duration, speed).2. Perform each step of the extraction protocol for a consistent duration for all samples.3. Use calibrated pipettes and consider using a robotic liquid handler for improved precision.4. Use an appropriate internal standard and consider a more rigorous sample cleanup procedure or a different chromatographic column.
Peak tailing or poor peak shape in chromatogram
1. Interaction of hydroxyl groups with the stationary phase.2. Suboptimal mobile phase pH.3. Column overload.
1. Consider using a different column chemistry (e.g., a phenyl-hexyl column).2. Adjust the pH of the mobile phase. For acyl-CoAs, slightly acidic conditions are often used.3. Dilute the sample extract before injection.
Interfering peaks in the chromatogram
1. Contaminants from the biological matrix.2. Plasticizers or other contaminants from tubes and solvents.
1. Improve the SPE cleanup procedure by adding an additional wash step or using a different elution solvent.2. Use high-purity solvents and glass vials whenever possible. Include a blank extraction (no tissue) to identify background contaminants.
Quantitative Data Summary
The following table summarizes expected recovery rates for long-chain acyl-CoAs using different extraction methods. Note that specific data for 3,11-Dihydroxytetradecanoyl-CoA is limited, and these values should be used as a general guideline.
Protocol 1: Extraction of 3,11-Dihydroxytetradecanoyl-CoA from Tissue Samples
This protocol is adapted from methods for long-chain acyl-CoA extraction.
Materials:
Frozen tissue sample (~50-100 mg)
Glass homogenizer
Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid
Petroleum ether (saturated with 1:1 (v/v) 2-propanol:water)
Saturated (NH4)2SO4
Methanol
Chloroform
Internal Standard (e.g., C17:0-CoA)
Procedure:
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.
Add 400 µL of freshly prepared, ice-cold extraction buffer and the internal standard.
Homogenize the tissue thoroughly on ice.
Wash the extract three times with 400 µL of saturated petroleum ether to remove neutral lipids. Centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) phase.[3]
To the remaining aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture.[3]
Vortex vigorously and allow the mixture to stand at room temperature for 20 minutes to ensure complete extraction.
Centrifuge at a high speed (e.g., 21,000 x g) for 2 minutes.[3]
Transfer the supernatant containing the acyl-CoAs to a new tube.
Dry the extract under a stream of nitrogen gas.
Reconstitute the dried extract in an appropriate solvent (e.g., 1:1 mixture of mobile phase A and B) for LC-MS/MS analysis.[3]
Protocol 2: Quantification by LC-MS/MS
This is a general method that should be optimized for your specific instrument and the target analyte.
Liquid Chromatography:
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.0 x 100 mm, 3.5 µm)[3]
Mobile Phase A: 10% Acetonitrile in 15 mM Ammonium Hydroxide[3]
Mobile Phase B: 90% Acetonitrile in 15 mM Ammonium Hydroxide[3]
Gradient: A linear gradient should be developed to ensure separation of 3,11-Dihydroxytetradecanoyl-CoA from other matrix components.
Flow Rate: 0.3 - 0.5 mL/min
Injection Volume: 5 - 10 µL
Mass Spectrometry (Tandem Quadrupole):
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions:
Precursor Ion (Q1): The calculated m/z of [3,11-Dihydroxytetradecanoyl-CoA + H]+.
Product Ions (Q3): Monitor for the characteristic neutral loss of 507 Da and other specific fragments of the acyl chain.
Collision Energy: Optimize for the specific precursor ion to obtain the most abundant and stable product ions.
Visualizations
Caption: Experimental workflow for the extraction and analysis of 3,11-Dihydroxytetradecanoyl-CoA.
Caption: Troubleshooting logic for low recovery of 3,11-Dihydroxytetradecanoyl-CoA.
Disclaimer: The biological role of 3,11-Dihydroxytetradecanoyl-CoA is not well-established in the current scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time. The experimental protocols provided are based on general methods for long-chain acyl-CoAs and should be validated specifically for 3,11-Dihydroxytetradecanoyl-CoA.
A Comparative Guide to the Validation of an LC-MS/MS Method for 3,11-Dihydroxytetradecanoyl-CoA Analysis
This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,11-Dihydroxytetradecanoyl-CoA against alternative analytical techniques. T...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,11-Dihydroxytetradecanoyl-CoA against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals working on metabolic pathways and drug discovery.
The quantification of long-chain acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states. While several methods exist, LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of these metabolites.[1][2][3][4][5]
Comparison of Analytical Methods
The following table summarizes the performance characteristics of the novel LC-MS/MS method compared to High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection and enzymatic assays.
Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen label.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.
1. Reaction
Incubate the sample with a specific dehydrogenase enzyme and NAD⁺.
The enzyme will catalyze the oxidation of the 3-hydroxy group, reducing NAD⁺ to NADH.
2. Detection
Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.[6]
Method Validation Workflow
The following diagram illustrates the key stages in the validation of the LC-MS/MS method.
Caption: LC-MS/MS Method Validation Workflow.
This guide highlights the superior sensitivity, specificity, and throughput of the LC-MS/MS method for the quantification of 3,11-Dihydroxytetradecanoyl-CoA compared to traditional analytical techniques. The provided experimental protocols and validation workflow serve as a valuable resource for researchers in the field of metabolic analysis.
A Comparative Guide to 3,11-Dihydroxytetradecanoyl-CoA and 3-hydroxytetradecanoyl-CoA in Metabolic Assays
For researchers, scientists, and drug development professionals, understanding the distinct roles and behaviors of fatty acid metabolites is crucial for accurate experimental design and interpretation. This guide provide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the distinct roles and behaviors of fatty acid metabolites is crucial for accurate experimental design and interpretation. This guide provides a detailed comparison of 3,11-Dihydroxytetradecanoyl-CoA and 3-hydroxytetradecanoyl-CoA, focusing on their applications and performance in metabolic assays. While 3-hydroxytetradecanoyl-CoA is a well-characterized intermediate in mitochondrial fatty acid β-oxidation, information regarding the metabolic function of 3,11-Dihydroxytetradecanoyl-CoA is currently limited in published scientific literature.
Introduction to the Molecules
3-hydroxytetradecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids.[1] It is generated from enoyl-CoA by the action of enoyl-CoA hydratase and is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) to 3-ketotetradecanoyl-CoA.[2] LCHAD is a component of the mitochondrial trifunctional protein (TFP), a multi-enzyme complex essential for the breakdown of long-chain fatty acids for energy production.[3][4]
3,11-Dihydroxytetradecanoyl-CoA is a dihydroxylated derivative of a tetradecanoyl-CoA. Its specific metabolic pathway and physiological relevance are not well-documented in publicly available research. As such, a direct comparison of its performance in metabolic assays against the well-established 3-hydroxytetradecanoyl-CoA is not feasible at this time. This guide will therefore focus on the known metabolic context and assay performance of 3-hydroxytetradecanoyl-CoA, while highlighting the current knowledge gap concerning 3,11-Dihydroxytetradecanoyl-CoA.
Role in Metabolic Pathways
The metabolic role of 3-hydroxytetradecanoyl-CoA is firmly established within the mitochondrial fatty acid β-oxidation spiral. This pathway is fundamental for energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle.
Confirming the Identity of 3,11-Dihydroxytetradecanoyl-CoA in Complex Samples: A Comparative Guide to Analytical Strategies
For researchers, scientists, and drug development professionals, the unambiguous identification of novel or low-abundance lipids like 3,11-Dihydroxytetradecanoyl-CoA in complex biological matrices is a significant challe...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous identification of novel or low-abundance lipids like 3,11-Dihydroxytetradecanoyl-CoA in complex biological matrices is a significant challenge. Acyl-Coenzyme A (acyl-CoA) species are notoriously difficult to analyze due to their inherent instability, low endogenous concentrations, and vast structural diversity.[1][2][3][4] This guide provides an objective comparison of modern analytical strategies, supported by experimental principles, to enable the confident identification and characterization of 3,11-Dihydroxytetradecanoyl-CoA.
While specific experimental data for 3,11-Dihydroxytetradecanoyl-CoA is not extensively documented, a robust analytical workflow can be constructed based on established methods for similar long-chain hydroxyacyl-CoAs. The cornerstone of this workflow is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6]
Overall Workflow for Identification
The general workflow for identifying a novel acyl-CoA involves several critical stages, from initial sample handling to final structural confirmation. Each stage presents choices that impact the quality and reliability of the results.
Detecting 3,11-Dihydroxytetradecanoyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals investigating the roles of 3,11-Dihydroxytetradecanoyl-CoA and related lipid metabolites, accurate and sensitive detection methods are paramount. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals investigating the roles of 3,11-Dihydroxytetradecanoyl-CoA and related lipid metabolites, accurate and sensitive detection methods are paramount. This guide provides a detailed comparison of the primary analytical techniques for the quantification of long-chain hydroxyacyl-CoAs, offering insights into their performance, supported by experimental data.
Method Performance Comparison
The two predominant methods for the analysis of acyl-CoA species are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Below is a summary of their key performance characteristics for the analysis of long-chain acyl-CoAs, which can be considered representative for 3,11-Dihydroxytetradecanoyl-CoA.
Performance Metric
LC-MS/MS
HPLC-UV
Sensitivity (LOD)
High (femtomole to picomole range)
Moderate (picomole to nanomole range)
Specificity
Very High (based on mass-to-charge ratio and fragmentation pattern)
Moderate (risk of co-elution with compounds having similar UV absorbance)
Generally good, with recovery of 95-97% reported for some acyl-CoAs
Precision (CV)
1.2% to 4.4% (intraday), 2.6% to 12.2% (interday) for long-chain acyl-CoAs[1][2][3]
<1% for standards, 1-3% for biological samples for some acyl-CoAs
Sample Throughput
High
Moderate
Cost
High (instrumentation and maintenance)
Moderate (instrumentation and maintenance)
Expertise Required
High
Moderate
Metabolic Context: Fatty Acid Beta-Oxidation
3,11-Dihydroxytetradecanoyl-CoA is a hydroxylated long-chain acyl-CoA, suggesting its involvement in fatty acid metabolism. While a specific pathway for this dihydroxy- apecies is not extensively documented, it is structurally related to intermediates of mitochondrial fatty acid beta-oxidation. The following diagram illustrates a representative pathway for the degradation of a long-chain saturated fatty acyl-CoA.
Fatty Acid Beta-Oxidation Pathway
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of long-chain acyl-CoAs using LC-MS/MS and HPLC-UV.
LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This method offers high sensitivity and specificity, making it the gold standard for acyl-CoA analysis.
1. Sample Preparation:
Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/isopropanol/water).
Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.
Elute the acyl-CoAs and evaporate the solvent under nitrogen.
Reconstitute the sample in a suitable injection solvent.
2. Liquid Chromatography:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a set time to elute the long-chain acyl-CoAs.
Flow Rate: Typically 0.2-0.4 mL/min.
3. Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode.
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the target acyl-CoAs. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern[1].
LC-MS/MS Experimental Workflow
HPLC-UV Analysis of Acyl-CoAs
While less sensitive than LC-MS/MS, HPLC-UV provides a more accessible and cost-effective alternative for quantifying more abundant acyl-CoA species.
1. Sample Preparation:
Similar to the LC-MS/MS protocol, involving homogenization and purification, often with perchloric acid precipitation followed by neutralization.
2. High-Performance Liquid Chromatography:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase: A buffered mobile phase is typically used, for instance, a gradient of potassium phosphate (B84403) buffer and acetonitrile.
Detection: UV detector set to 254 or 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
Flow Rate: Typically 0.5-1.0 mL/min.
HPLC-UV Experimental Workflow
Conclusion
The choice between LC-MS/MS and HPLC-UV for the detection of 3,11-Dihydroxytetradecanoyl-CoA will depend on the specific requirements of the research. For studies demanding high sensitivity and specificity, particularly when dealing with low-abundance species in complex biological matrices, LC-MS/MS is the superior method. However, for applications where the target analyte is more abundant and high-throughput screening is not the primary goal, HPLC-UV offers a reliable and more economical alternative. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most appropriate analytical strategy for their experimental needs.
biological activity of 3,11-Dihydroxytetradecanoyl-CoA compared to other hydroxy acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals Introduction to 3-Hydroxyacyl-CoAs 3-Hydroxyacyl-CoAs are essential intermediates in the mitochondrial beta-oxidation of fatty acids, a major pathway for en...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Hydroxyacyl-CoAs
3-Hydroxyacyl-CoAs are essential intermediates in the mitochondrial beta-oxidation of fatty acids, a major pathway for energy production in many organisms.[1] The biological activity of these molecules is primarily defined by their role as substrates for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a 3-ketoacyl-CoA, a key step in the beta-oxidation spiral.[1][2] The efficiency of this reaction varies depending on the chain length of the fatty acyl group.[3]
Comparative Analysis of Substrate Activity
The biological significance of different 3-hydroxyacyl-CoAs can be indirectly compared by examining their substrate efficiency for L-3-hydroxyacyl-CoA dehydrogenase. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide a quantitative measure of this efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.
Below is a summary of the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various straight-chain 3-hydroxyacyl-CoA substrates.
The data indicates that the enzyme exhibits the highest activity with medium-chain substrates (C8-C12), with 3-hydroxydecanoyl-CoA showing the highest maximal velocity.[3] The affinity of the enzyme increases with chain length, as evidenced by the decreasing Km values.[3]
Experimental Protocols
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric rate determination to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase.[4] The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
In a suitable cuvette, pipette the following reagents:
2.80 mL Potassium Phosphate Buffer
0.05 mL S-Acetoacetyl-CoA Solution
0.05 mL β-NADH Solution
Mix by inversion and equilibrate to 37°C.
Monitor the absorbance at 340 nm until a constant reading is obtained using a thermostatted spectrophotometer.
Initiate the reaction by adding 0.1 mL of the enzyme solution.
Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.
Determine the rate of change in absorbance per minute (ΔA340nm/minute) from the maximum linear portion of the curve for both the test and a blank (without enzyme).
Calculation of Enzyme Activity:
One unit of L-3-hydroxyacyl-CoA dehydrogenase will oxidize 1.0 µmole of NADH per minute at pH 7.3 at 37°C. The activity is calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of 3-hydroxyacyl-CoAs in the fatty acid beta-oxidation pathway and the general workflow for assessing their biological activity as enzyme substrates.
Diagram 1: The role of 3-Hydroxyacyl-CoA in the mitochondrial fatty acid beta-oxidation pathway.
Diagram 2: A generalized workflow for the comparative analysis of 3-hydroxyacyl-CoA substrate activity.
Establishing Reference Ranges for 3,11-Dihydroxytetradecanoyl-CoA in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The establishment of reliable reference ranges for biomarkers is a cornerstone of clinical and translational research. This guide provides a comparative fra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The establishment of reliable reference ranges for biomarkers is a cornerstone of clinical and translational research. This guide provides a comparative framework for establishing reference ranges for 3,11-Dihydroxytetradecanoyl-CoA in plasma, a crucial step in understanding its physiological role and potential as a biomarker. Due to the limited availability of specific data for this analyte, this guide focuses on the methodologies and principles applicable to its quantification, drawing comparisons with the analysis of other medium-chain acyl-CoAs.
Challenges in Establishing Reference Ranges
Currently, there are no established reference ranges for 3,11-Dihydroxytetradecanoyl-CoA in human plasma. The quantification of acyl-CoAs in plasma is inherently challenging due to their low abundance and instability. This necessitates highly sensitive and specific analytical methods.
Quantitative Analysis of Acyl-CoAs in Plasma
The gold standard for the quantification of acyl-CoAs in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance analytes like 3,11-Dihydroxytetradecanoyl-CoA.
Comparison of Analytical Approaches
While LC-MS/MS is the preferred method, other techniques have been employed for fatty acid analysis. The following table compares these approaches, highlighting the advantages of LC-MS/MS for acyl-CoA analysis.
Analytical Technique
Principle
Advantages for Acyl-CoA Analysis
Limitations
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass analysis. Requires derivatization of fatty acids to fatty acid methyl esters (FAMEs).[1]
High chromatographic resolution.
Requires derivatization which can introduce variability; not suitable for intact acyl-CoA analysis.
High-Performance Liquid Chromatography (HPLC) with UV detection
Separation based on polarity.
Can analyze intact acyl-CoAs.
Lower sensitivity and specificity compared to MS; co-eluting compounds can interfere with quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Separation by HPLC followed by mass-based detection and fragmentation.
High sensitivity and specificity; can measure intact acyl-CoAs directly; allows for multiplexed analysis of multiple acyl-CoAs in a single run.[2][3]
Matrix effects can influence ionization and require careful method development and validation.
Experimental Protocols
Establishing a robust analytical method is the first step toward defining reference ranges. Below are detailed experimental protocols for the key stages of acyl-CoA analysis in plasma using LC-MS/MS.
Plasma Sample Preparation
Proper sample preparation is critical to minimize analyte degradation and remove interfering substances.[4]
Objective: To extract acyl-CoAs from plasma while preserving their integrity.
Protocol:
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).[5]
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
LC-MS/MS Analysis
Objective: To separate and quantify 3,11-Dihydroxytetradecanoyl-CoA.
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Typical LC Parameters:
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.
Mobile Phase: A gradient elution using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
Typical MS/MS Parameters:
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment ion) to monitor. This provides high specificity.
Calibration: A calibration curve is generated using standards of known concentrations of 3,11-Dihydroxytetradecanoyl-CoA to enable quantification of the analyte in the plasma samples.
Visualization of Workflows and Pathways
Experimental Workflow for Acyl-CoA Quantification
Caption: Workflow for Plasma Acyl-CoA Quantification.
Simplified Fatty Acid Beta-Oxidation Pathway
3,11-Dihydroxytetradecanoyl-CoA is a dihydroxy fatty acyl-CoA. While its precise metabolic pathway is not well-documented, it is likely involved in or derived from fatty acid metabolism. The following diagram illustrates a simplified overview of the beta-oxidation pathway, which is a core process in fatty acid catabolism.
Once a validated analytical method is in place, the following steps are crucial for establishing reliable reference ranges:
Cohort Selection: Recruit a statistically significant number of healthy individuals. The cohort should be representative of the target population, considering factors like age, sex, and ethnicity.
Sample Collection and Handling: Standardize procedures for sample collection, processing, and storage to minimize pre-analytical variability.
Statistical Analysis: Analyze the distribution of the data. For normally distributed data, the reference interval is typically defined as the mean ± 2 standard deviations. For non-normally distributed data, percentile-based methods are used.
Partitioning of Reference Values: If significant differences are observed based on demographic factors (e.g., age or sex), it may be necessary to establish separate reference ranges for different subpopulations.
Conclusion
The establishment of plasma reference ranges for 3,11-Dihydroxytetradecanoyl-CoA is a critical endeavor for advancing research into its physiological and pathological roles. While direct data for this analyte is scarce, the principles and methodologies outlined in this guide provide a robust framework for its quantification and the subsequent determination of its normal physiological concentrations. The use of advanced analytical techniques like LC-MS/MS, coupled with rigorous experimental design and statistical analysis, will be paramount to achieving this goal.
A Comparative Guide to the Inter-Laboratory Validation of 3,11-Dihydroxytetradecanoyl-CoA Measurement
For Researchers, Scientists, and Drug Development Professionals Comparison of Analytical Methods for Acyl-CoA Quantification The accurate quantification of acyl-CoA species is pivotal for understanding cellular metabolis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Acyl-CoA Quantification
The accurate quantification of acyl-CoA species is pivotal for understanding cellular metabolism and the mechanism of action of novel therapeutics. Several analytical techniques can be employed, each with distinct advantages and limitations.
Performance Characteristics of LC-MS/MS for Acyl-CoA Analysis
LC-MS/MS has emerged as the preferred method for the quantification of acyl-CoAs due to its superior sensitivity and specificity.[1] The validation of such methods is crucial and is guided by regulatory bodies like the FDA and EMA.[2][3][4] Below are typical performance characteristics that can be expected for an LC-MS/MS-based acyl-CoA assay.
Validation Parameter
Typical Performance
Linearity (R²)
>0.99
Precision (CV%)
Intra-assay
< 15%
Inter-assay
< 15%
Accuracy (% Recovery)
85-115%
Limit of Detection (LOD)
Low to mid fmol
Limit of Quantification (LOQ)
Mid to high fmol
Experimental Protocol: Quantification of 3,11-Dihydroxytetradecanoyl-CoA by LC-MS/MS
This protocol provides a generalized workflow for the quantification of 3,11-Dihydroxytetradecanoyl-CoA from biological samples.
1. Sample Preparation (Solid-Phase Extraction)
Homogenize tissue or cell samples in a suitable buffer.
Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
Perform protein precipitation using an organic solvent (e.g., acetonitrile).
Centrifuge to pellet the protein and collect the supernatant.
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) and then water.
Load the supernatant onto the SPE cartridge.
Wash the cartridge to remove interfering substances.
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
Evaporate the eluent to dryness under a stream of nitrogen.
Reconstitute the sample in the initial mobile phase.
2. Liquid Chromatography (LC)
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier.
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to separate the acyl-CoAs.
Flow Rate: 0.2-0.4 mL/min.
Column Temperature: 40-50 °C.
3. Tandem Mass Spectrometry (MS/MS)
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Scan Type: Multiple Reaction Monitoring (MRM).
Precursor Ion (Q1): The m/z of the protonated 3,11-Dihydroxytetradecanoyl-CoA molecule.
Product Ion (Q3): A specific fragment ion generated from the precursor ion.
Collision Energy: Optimized to achieve the most intense product ion signal.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to establish the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow.
Caption: Workflow of an inter-laboratory validation study.
Hypothetical Data Presentation for Inter-Laboratory Validation
The following table illustrates how data from an inter-laboratory validation study for 3,11-Dihydroxytetradecanoyl-CoA measurement could be presented.
Essential Safety and Logistical Information for Handling 3,11-Dihydroxytetradecanoyl-CoA
Hazard Assessment and Personal Protective Equipment (PPE) The primary hazards associated with 3,11-Dihydroxytetradecanoyl-CoA are presumed to be low under standard laboratory conditions. However, as with any chemical, ap...
Author: BenchChem Technical Support Team. Date: December 2025
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with 3,11-Dihydroxytetradecanoyl-CoA are presumed to be low under standard laboratory conditions. However, as with any chemical, appropriate precautions should be taken to minimize exposure. The required PPE is outlined below.
Table 1: Personal Protective Equipment (PPE) Requirements
Protection Type
Recommended Equipment
Specifications
Eye and Face Protection
Safety glasses with side shields or safety goggles
Must meet ANSI Z87.1 standards. A face shield may be required for splash hazards.[1][2][3]
Skin and Body Protection
Laboratory coat
Should be buttoned and fit properly to cover as much skin as possible.[4]
Hand Protection
Disposable nitrile gloves
Should be inspected before use and changed immediately upon contamination.[1][4]
Respiratory Protection
Generally not required
Use in a well-ventilated area. If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary.[2][4]
Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvent used.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response
Incident
Procedure
Skin Contact
Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation
Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Clean the spill area thoroughly.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of 3,11-Dihydroxytetradecanoyl-CoA in their work. Building a strong foundation of laboratory safety is key to fostering a culture of trust and responsibility in scientific research.